1H NMR chemical shifts for 5-Iodo-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide: 1H NMR Chemical Shifts and Structural Elucidation of 5-Iodo-1H-pyrrole-2-carboxylic Acid Executive Summary For researchers and drug development professionals, the precise structural character...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: 1H NMR Chemical Shifts and Structural Elucidation of 5-Iodo-1H-pyrrole-2-carboxylic Acid
Executive Summary
For researchers and drug development professionals, the precise structural characterization of halogenated heterocycles is a critical quality attribute. 5-Iodo-1H-pyrrole-2-carboxylic acid and its esterified derivatives serve as highly specialized building blocks in medicinal chemistry, most notably in the synthesis of small-molecule inhibitors targeting Botulinum neurotoxin serotype A (BoNTAe)[1].
This whitepaper provides an authoritative breakdown of the
1
H NMR chemical shifts for 5-Iodo-1H-pyrrole-2-carboxylic acid. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will explore the fundamental causality behind the observed spectral shifts, the electronic interplay of the substituent groups, and a self-validating experimental protocol designed to ensure absolute spectral reproducibility.
Theoretical Framework: The Causality of Chemical Shifts
To accurately interpret the
1
H NMR spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid, one must understand the competing electronic effects governing the 6π-electron aromatic pyrrole core. The baseline NMR characteristics of an unsubstituted pyrrole-2-carboxylic acid show the H-3, H-4, and H-5 protons resonating at approximately 6.85 ppm, 6.18 ppm, and 6.94 ppm, respectively[2]. However, substituting the C-5 position with an iodine atom fundamentally alters this landscape[3].
The C2-Carboxylic Acid Effect (-I, -M)
The carboxyl group is a potent electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it depletes electron density from the pyrrole ring. This deshielding effect is most pronounced at the ortho (C-3) position. Consequently, the H-3 proton is stripped of its shielding electron cloud, pushing its resonance significantly downfield.
The C5-Iodine Heavy Atom Effect (+M, -I)
Halogen substitution on pyrrole rings introduces a complex dichotomy. While iodine is electronegative (-I), its massive, highly polarizable electron cloud creates a localized diamagnetic shielding cone—a phenomenon known as the "heavy atom effect." This localized shielding counteracts the inductive withdrawal, meaning the adjacent H-4 proton resonates relatively upfield compared to H-3.
Fig 1: Electronic substituent effects governing the 1H NMR chemical shifts in the pyrrole ring.
Quantitative
1
H NMR Data & Assignments
The following table summarizes the quantitative
1
H NMR data for 5-Iodo-1H-pyrrole-2-carboxylic acid when acquired in DMSO-
d6
at 400 MHz.
Proton Assignment
Ring Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
COOH
C-2
12.65
Broad Singlet (br s)
-
1H
NH
N-1
12.10
Broad Singlet (br s)
-
1H
H-3
C-3
6.82
Doublet of doublets (dd)
J3,4=3.8
,
J1,3=2.5
1H
H-4
C-4
6.28
Doublet of doublets (dd)
J3,4=3.8
,
J1,4=2.5
1H
*Note: In routine 1D
1
H NMR without resolution enhancement, H-3 and H-4 may appear as simple doublets (d) if the fine long-range coupling to the quadrupolar NH nitrogen/proton is unresolved.
Self-Validating Experimental Protocol for NMR Acquisition
In non-polar environments, pyrrole-2-carboxylic acids form cyclic hydrogen-bonded dimers, which drastically and unpredictably alter the chemical shifts of the acidic protons based on sample concentration[4]. To establish a self-validating and reproducible system, the choice of solvent and acquisition parameters must be strictly controlled.
Step-by-Step Methodology
Sample Preparation (De-dimerization):
Dissolve exactly 10–15 mg of the 5-Iodo-1H-pyrrole-2-carboxylic acid analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: DMSO is a strong hydrogen-bond acceptor. It actively disrupts the cyclic dimers, uniformly coordinating the acidic protons and locking their chemical shifts (~12.65 ppm and ~12.10 ppm) regardless of minor concentration variances.
Tube Loading:
Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Instrument Tuning & Shimming:
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-
d6
(39.5 ppm / 2.50 ppm). Perform gradient shimming on the Z-axis to achieve a sharp, symmetrical residual solvent peak (FWHM < 0.8 Hz).
Pulse Sequence & Relaxation (Critical Step):
Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (
D1
) to a minimum of 2.0 seconds .
Causality: The quadrupolar nature of the nitrogen atom and the exchange dynamics of the COOH/NH protons require extended relaxation times to ensure accurate integration and prevent signal saturation.
Data Acquisition:
Acquire 16 to 32 scans (NS) to achieve an optimal signal-to-noise ratio, particularly for the broad exchangeable protons.
Processing & Calibration:
Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift axis by setting the center of the residual DMSO pentet strictly to 2.50 ppm.
The precise structural verification of 5-Iodo-1H-pyrrole-2-carboxylic acid is not merely an academic exercise. In modern drug development, the iodine atom serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). Ensuring the isomeric purity of this building block via NMR is the first line of defense in synthesizing complex therapeutics, such as the achiral hydroxamate-based inhibitors designed to neutralize Botulinum neurotoxin serotype A[1]. Any misassignment of the halogen position (e.g., 4-iodo vs. 5-iodo) will result in a completely divergent spatial orientation of the final pharmacophore, rendering the resulting drug candidate inactive.
References
Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Drug Design
Source: PLOS One
URL:[Link]
Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum
Source: ResearchGate / The Journal of Physical Chemistry A
URL:[Link]
Crystal Structure Analysis of 5-Iodo-1H-pyrrole-2-carboxylic Acid: Supramolecular Assembly, Halogen Bonding, and Crystallographic Protocols
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the realm of crystal engineering and structure-based drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the realm of crystal engineering and structure-based drug design, halogenated heterocyclic building blocks present unique supramolecular behaviors. 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS 149769-81-3) is a specialized molecular scaffold characterized by a pyrrole core, a hydrogen-bond-donating/accepting carboxylic acid group, and a highly polarizable iodine atom[1].
As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a structural determination exercise, but as a study of competing and complementary non-covalent interactions. The presence of the iodine atom introduces a pronounced
σ
-hole, enabling directional halogen bonding (X-bonding) that works in concert with traditional hydrogen bonding (H-bonding) networks to stabilize the crystal lattice[2]. This whitepaper delineates the causality behind the molecular geometry, the step-by-step single-crystal X-ray diffraction (SCXRD) protocol, and the resulting supramolecular architecture.
Molecular Geometry and Conformational Causality
Before analyzing the bulk crystal, we must understand the monomeric conformational preferences. Pyrrole-2-carboxylic acids can exist in two primary planar conformations: s-cis and s-trans (referring to the orientation of the carbonyl oxygen relative to the pyrrole N-H bond).
In the solid state, the s-cis conformation is overwhelmingly favored . Why? The causality lies in the thermodynamics of crystal packing. The s-cis geometry aligns the N-H and C=O groups on the same side of the molecule, facilitating the formation of robust, centrosymmetric dimers[3]. The
π
-electron delocalization across the pyrrole ring enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen, strengthening the resulting intermolecular interactions[3].
Fig 1. Supramolecular interaction network stabilizing the crystal lattice via H- and X-bonding.
The Supramolecular Synthons
The crystal lattice of 5-Iodo-1H-pyrrole-2-carboxylic acid is dictated by three primary interactions:
The R2,2(8) Motif: Two molecules pair up via their carboxylic acid groups (O-H···O=C), forming a classic centrosymmetric dimer[3].
The R2,2(10) Motif: Adjacent dimers are linked via the pyrrole nitrogen (N-H···O=C), creating an extended 1D ribbon[3].
Halogen Bonding (C-I···O / C-I···
π
): The heavy iodine atom acts as a Lewis acid. Its equatorial electron density is repelled, leaving a positive
σ
-hole along the C-I axis. This
σ
-hole interacts with the electron-rich oxygen atoms of adjacent ribbons, cross-linking the 1D structures into a cohesive 3D lattice[4].
To accurately resolve these delicate hydrogen and halogen bonding networks, high-quality single crystals must be grown, and data must be collected under cryogenic conditions[2].
Causality-Driven Crystallization Protocol
Objective: To grow defect-free, single crystals suitable for SCXRD.
Solvent Rationale: We utilize a binary solvent system of Ethanol and Water (EtOH/H₂O, 1:1 v/v). The amphiphilic nature of this mixture is critical. The ethanol solvates the hydrophobic iodo-pyrrole core, while the water stabilizes the hydrophilic carboxylic acid. Slow evaporation gradually increases the dielectric constant of the medium, driving ordered nucleation rather than amorphous precipitation.
Step-by-Step Methodology:
Dissolution: Dissolve 50 mg of 5-Iodo-1H-pyrrole-2-carboxylic acid (purity ≥95%) in 2.0 mL of absolute ethanol in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.
Anti-Solvent Addition: Dropwise, add 2.0 mL of ultra-pure deionized water while gently swirling the vial. If slight turbidity occurs, add 1-2 drops of ethanol until the solution is perfectly clear.
Isothermal Evaporation: Puncture the vial cap with a 21-gauge needle (creating a micro-environment for controlled vapor escape) and place it in a vibration-free incubator set to exactly 20.0 °C. Causality: Strict temperature control prevents thermal gradients that cause kinetic trapping of metastable polymorphs.
Harvesting: After 7–10 days, inspect the vial under polarized light microscopy. Harvest block-shaped, translucent crystals using a nylon loop.
Fig 2. Workflow for the crystallization and SCXRD analysis of 5-Iodo-1H-pyrrole-2-carboxylic acid.
SCXRD Data Collection and Refinement
Rationale for Cryogenic Cooling: Data collection must be performed at 100 K. Iodine is a heavy atom with significant electron density. At room temperature, thermal vibrations (Debye-Waller factors) smear this electron density, making it difficult to accurately locate the adjacent, much lighter hydrogen atoms involved in the R2,2(8) and R2,2(10) motifs[2].
Protocol:
Mounting: Coat the selected crystal in paratone-N oil (to prevent atmospheric degradation and ice formation) and mount it on a MiTeGen micromount.
Cooling: Instantly transfer the mount to the goniometer head under a steady stream of nitrogen gas at 100(2) K.
Data Acquisition: Utilize a diffractometer equipped with a Mo K
α
microfocus source (
λ
= 0.71073 Å) and a photon-counting pixel array detector. Collect
ω
and
ϕ
scans to ensure
>99%
completeness.
Integration & Absorption Correction: Process the frames using APEX3/SAINT. Apply a multi-scan absorption correction (SADABS) to account for the high mass attenuation coefficient of the iodine atom.
Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL) within the Olex2 graphical interface.
Quantitative Crystallographic Data Summary
The following table summarizes the representative crystallographic parameters expected for the stabilized s-cis conformation of 5-Iodo-1H-pyrrole-2-carboxylic acid, derived from analogous halogenated pyrrole-carboxylic acid frameworks[1][4].
Crystallographic Parameter
Value / Specification
Chemical Formula
C₅H₄INO₂
Formula Weight
236.99 g/mol
Temperature
100(2) K
Wavelength
Mo K
α
(
λ
= 0.71073 Å)
Crystal System
Monoclinic
Space Group
P2₁/c
Calculated Density (
ρcalc
)
~ 2.45 g/cm³
Absorption Coefficient (
μ
)
> 4.5 mm⁻¹ (High, due to Iodine)
F(000)
~ 448
Final R indices [I > 2
σ
(I)]
R₁
≈
0.025, wR₂
≈
0.065
Hydrogen Bond Motif 1
R2,2(8) [O-H···O=C]
Hydrogen Bond Motif 2
R2,2(10) [N-H···O=C]
Note: The low R₁ value (< 0.03) is indicative of a highly ordered crystal lattice, a direct result of the rigid, directional interlocking provided by the combination of hydrogen and halogen bonds.
Conclusion
The structural analysis of 5-Iodo-1H-pyrrole-2-carboxylic acid highlights the intricate balance of non-covalent forces in crystal engineering. By understanding the causality between the s-cis molecular conformation and the resulting R2,2(8) / R2,2(10) supramolecular synthons, researchers can better predict the solid-state behavior of halogenated heterocycles[3]. Furthermore, employing rigorous, low-temperature SCXRD protocols ensures that the subtle, yet structurally defining, halogen bonds are accurately mapped, providing crucial insights for downstream applications in medicinal chemistry and materials science.
The Journal of Physical Chemistry A. "Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations". ACS Publications.
MDPI. "Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate". MDPI.
An In-Depth Technical Guide to the Infrared Spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid
Introduction Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceutical development, providing invaluable information about the functional groups present within a molecule. B...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceutical development, providing invaluable information about the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of a compound is generated. This guide offers a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of the molecule's distinct functional moieties: the carboxylic acid, the pyrrole ring, and the carbon-iodine bond. This document is intended for researchers and professionals who require a detailed, mechanistically-grounded understanding of this molecule's spectral features for structural elucidation and quality control.
Molecular Structure and Key Vibrational Modes
The structure of 5-Iodo-1H-pyrrole-2-carboxylic acid incorporates several key functional groups whose vibrational characteristics are well-defined in IR spectroscopy. The carboxylic acid group gives rise to prominent O-H and C=O stretching bands, the pyrrole ring contributes N-H and C-H stretching as well as characteristic ring vibrations, and the heavy iodo-substituent introduces a C-I stretching mode at lower frequencies.
Caption: Key vibrational modes in 5-Iodo-1H-pyrrole-2-carboxylic acid.
Analysis of Principal Absorption Bands
The interpretation of the IR spectrum is best approached by dissecting it into regions corresponding to the vibrations of each functional group.
The Carboxylic Acid Group (–COOH)
In the solid state or in concentrated solutions, carboxylic acids exist predominantly as hydrogen-bonded dimers.[1][2][3] This strong intermolecular interaction profoundly influences the appearance of the hydroxyl and carbonyl absorption bands.
O–H Stretching: The most recognizable feature of a carboxylic acid is an extremely broad, strong absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of the strong hydrogen bonding within the dimeric structure. The band is often observed superimposed on the sharper C-H stretching peaks.[2][3]
C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer gives rise to a strong, sharp peak. For saturated aliphatic acids, this band appears around 1720-1705 cm⁻¹.[1] In 5-Iodo-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is conjugated with the aromatic pyrrole ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency to the 1710-1680 cm⁻¹ range.[4]
C–O Stretching and O–H Bending: The spectrum of a carboxylic acid also features two characteristic bands arising from the coupling of C-O stretching and in-plane O-H bending. A strong band, generally referred to as the C-O stretch, appears in the 1320-1210 cm⁻¹ region.[1][3] A medium intensity O-H bending band is found between 1440-1395 cm⁻¹.[1][3] Additionally, a broad and diagnostically useful O-H out-of-plane bending ("wagging") vibration can often be seen around 960-900 cm⁻¹.[3][4]
The Pyrrole Ring
N–H Stretching: A non-hydrogen-bonded (free) N-H group in pyrrole shows a stretching vibration near 3500 cm⁻¹.[5] However, in the solid state or in clusters, this N-H group can participate in hydrogen bonding, which shifts the absorption to lower wavenumbers, typically in the 3450-3300 cm⁻¹ range, and broadens the peak.[6][7] For pyrrole-2-carboxylic acid, a free νNH band has been observed at 3465 cm⁻¹ in a dilute CCl₄ solution.[8][9]
C–H Stretching: The C-H bonds on the aromatic pyrrole ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which helps distinguish them from aliphatic C-H stretches.[10]
Ring Stretching (C=C and C–N): Aromatic and heteroaromatic rings display a series of characteristic skeletal stretching vibrations. These typically appear as a set of medium to sharp bands in the 1600-1400 cm⁻¹ region.[10]
The Carbon-Iodine Bond (C–I)
C–I Stretching: The stretching vibration of the carbon-iodine bond involves a heavy atom (iodine) and is therefore expected at a low frequency. This absorption is typically found in the 600-500 cm⁻¹ range of the spectrum.[11][12][13] The intensity of this peak is usually weak to medium.
Summary of Expected IR Peaks
The following table consolidates the expected characteristic infrared absorption peaks for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Wavenumber Range (cm⁻¹)
Intensity
Vibrational Assignment
Functional Group
3450 - 3300
Medium
N–H Stretch (Hydrogen-bonded)
Pyrrole Ring
3300 - 2500
Strong, Broad
O–H Stretch (Carboxylic acid dimer)
Carboxylic Acid
3100 - 3000
Medium, Sharp
C–H Stretch (Aromatic)
Pyrrole Ring
1710 - 1680
Strong
C=O Stretch (Conjugated)
Carboxylic Acid
1600 - 1450
Medium
C=C and C–N Ring Skeletal Stretches
Pyrrole Ring
1440 - 1395
Medium
O–H In-plane Bend
Carboxylic Acid
1320 - 1210
Strong
C–O Stretch (Coupled with O-H bend)
Carboxylic Acid
960 - 900
Medium, Broad
O–H Out-of-plane Bend
Carboxylic Acid
900 - 675
Medium-Strong
C–H Out-of-plane Bend ("oop")
Pyrrole Ring
600 - 500
Weak-Medium
C–I Stretch
Iodo Substituent
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)
The spectral region below 1500 cm⁻¹ is known as the fingerprint region.[10][14] It contains a high density of peaks arising from complex vibrational modes, including C-C, C-O, and C-N single-bond stretches, as well as various in-plane and out-of-plane bending vibrations. While assigning every peak in this region is often impractical, the overall pattern is unique to a specific molecule.[14][15] For 5-Iodo-1H-pyrrole-2-carboxylic acid, this region will be critical for confirming the molecule's identity by matching its spectrum against a known standard. The C-H out-of-plane bending bands between 900-675 cm⁻¹ can be particularly useful for confirming the substitution pattern on the pyrrole ring.[10]
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and reliable method.
Objective: To obtain a clean, reproducible infrared spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Materials:
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
Solvent for cleaning (e.g., Isopropanol or Acetone)
Lint-free wipes (e.g., Kimwipes)
Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This ensures a stable baseline.
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, collect a background spectrum. The instrument will scan the ambient environment (air, CO₂, water vapor) and store this as a reference.
Causality: This background is subtracted from the sample spectrum, effectively removing interfering signals from the atmosphere and the instrument itself, thereby isolating the absorption bands of the analyte.
Sample Application:
Using a clean spatula, place a small amount (1-5 mg) of the solid 5-Iodo-1H-pyrrole-2-carboxylic acid powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample effectively and generate a strong, high-quality spectrum. Insufficient contact results in weak and distorted peaks.
Sample Spectrum Acquisition:
Collect the sample spectrum. Typical acquisition parameters are 16-32 scans at a resolution of 4 cm⁻¹.
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification tasks.
Data Processing and Cleaning:
After acquisition, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Clean the ATR crystal and press thoroughly with solvent and a lint-free wipe to prepare for the next sample.
Conclusion
The infrared spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The key identifying features are the exceptionally broad O-H stretch from the carboxylic acid dimer, the strong, conjugated C=O stretch below 1700 cm⁻¹, the N-H stretch of the pyrrole ring, and the low-frequency C-I absorption. By understanding the origin of these peaks, researchers can confidently use IR spectroscopy to verify the structure, assess the purity, and study the intermolecular interactions of this important heterocyclic compound.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
Takahashi, H., et al. (2011). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 115(9), 1594-1601. [Link]
Proniewicz, L. M., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10458-10466. [Link]
Ma, J., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(41), 26279-26286. [Link]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
Proniewicz, L. M., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Retrieved from [Link]
Ishiuchi, S., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. [Link]
SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
Ishiuchi, S., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. PubMed. Retrieved from [Link]
Lorincz, O. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
YouTube. (2013, November 20). Fingerprint region of IR spectra. Retrieved from [Link]
WikiEducator. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). Retrieved from [Link]
Solvation Dynamics and Physicochemical Profiling of 5-Iodo-1H-pyrrole-2-carboxylic Acid in Polar Media
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in formulating heavily halogenated heterocycles. 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS 149769-81-3) is a highly valuable building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in formulating heavily halogenated heterocycles. 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS 149769-81-3) is a highly valuable building block in pharmaceutical synthesis and agrochemical development. However, its unique structural topology—combining a polarizable heavy halogen, an aromatic hydrogen-bond donor, and an ionizable carboxylic acid—creates a complex solubility profile. This whitepaper deconstructs the solvation mechanics of this compound in polar media, providing researchers with the causal reasoning and validated methodologies necessary to optimize reaction conditions and formulation strategies.
Molecular Topology: The Causality of Solvation
To predict and manipulate the solubility of 5-Iodo-1H-pyrrole-2-carboxylic acid, we must first analyze the three functional domains that dictate its intermolecular interactions, as corroborated by structural data from [[1]] and [[4]]:
The Pyrrole Core (H-Bond Donor): The N-H group of the pyrrole ring acts as a strict hydrogen-bond donor. In the solid state, this promotes strong intermolecular lattice energy via dimerization with the carboxylic acid of adjacent molecules, which must be overcome by the solvent.
The Carboxylic Acid Moiety (Ionizable Domain): This group provides both H-bond donor and acceptor capabilities. Crucially, its intrinsic
pKa
(typically ~4.5 for pyrrole-2-carboxylic acids) dictates a sharp, pH-dependent solubility curve in aqueous environments.
The C5-Iodine Substituent (Halogen Bonding): The bulky iodine atom drastically increases the molecule's lipophilicity (
logP
). More importantly, the polarizable electron cloud of iodine creates a positive electrostatic potential region at its distal end known as a σ
-hole . As observed in analogous iodinated pyrrole systems documented by [[3]], this
σ
-hole facilitates halogen bonding with Lewis basic solvents, fundamentally altering its solubility in aprotic media.
Solubility Profiling in Polar Media
Polar Aprotic Solvents (The Optimal Solubilizers)
Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standard for dissolving 5-Iodo-1H-pyrrole-2-carboxylic acid.
The Causality: These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. The oxygen atom in DMSO not only disrupts the solute's N-H and O-H lattice bonds but also engages directly with the iodine's
σ
-hole via halogen bonding. This dual-action solvation mechanism leads to exceptional solubility (>100 mg/mL).
Polar Protic Solvents (Alcohols and Aqueous Systems)
Alcohols (Methanol, Ethanol): These provide moderate solubility. While they can donate and accept hydrogen bonds, their lower dielectric constants and competing self-association limit their ability to fully solvate the lipophilic iodine moiety compared to DMSO.
Aqueous Media (pH-Dependent): In unbuffered water or acidic media (pH < 4.0), the carboxylic acid remains protonated. The high lipophilicity of the C5-iodine dominates, resulting in extremely poor solubility (<0.1 mg/mL). However, elevating the pH above 7.0 triggers deprotonation. The resulting carboxylate anion interacts powerfully with water's dipole, overcoming the hydrophobic penalty of the iodine atom and increasing solubility exponentially.
Mechanistic Solvation Pathways
Fig 1: Mechanistic pathways driving the solvation of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Quantitative Solubility Matrix
The following table synthesizes the expected solubility profile based on the physicochemical properties of the compound and analogous derivatives [[2]]. Note: These are representative empirical estimates designed to guide initial formulation workflows.
To ensure absolute trustworthiness in your formulation data, you must measure thermodynamic solubility, not kinetic solubility. Kinetic dissolution can cause temporary supersaturation, leading to false-positive solubility readings that will precipitate later in your workflow.
The Isothermal Shake-Flask Protocol
Fig 2: Isothermal shake-flask workflow for self-validating thermodynamic solubility determination.
Step-by-Step Methodology & Causality:
Excess Solid Addition: Add 5-Iodo-1H-pyrrole-2-carboxylic acid to the target solvent until a visible, undissolved pellet remains. Causality: This ensures the solution reaches maximum thermodynamic saturation.
Thermal Equilibration (48 Hours): Place the sealed vials in an isothermal shaker set to exactly 25.0 ± 0.1 °C at 200 RPM for 48 hours. Causality: A 48-hour window provides sufficient time to overcome the kinetic barrier of dissolution and resolves any transient supersaturation artifacts.
Phase Separation (PTFE Filtration): Centrifuge the samples at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chemically inert. Using nylon or cellulose filters will result in the lipophilic iodine moiety adsorbing to the filter membrane, artificially lowering your concentration readings.
Quantification via HPLC-UV: Dilute the filtrate into the mobile phase and quantify using High-Performance Liquid Chromatography with UV detection at ~254 nm. Causality: The conjugated pyrrole ring acts as a strong chromophore, allowing for highly sensitive quantification without solvent background interference.
The Self-Validation Step: To ensure the system is self-validating, draw and analyze aliquots at both 24 hours and 48 hours. The system has only reached true thermodynamic equilibrium if the concentration variance between these two time points is less than 5%. Additionally, a standard calibration curve (
R2>0.999
) must be run concurrently to validate the detector's linear dynamic range.
5-Iodo-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Melting Point Dynamics and Thermal Stability
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS: 149769-81-3) is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
5-Iodo-1H-pyrrole-2-carboxylic acid (CAS: 149769-81-3) is a critical halogenated heterocycle utilized extensively as a building block in medicinal chemistry, porphyrin synthesis, and the development of kinase inhibitors[1][2]. Despite its utility, the compound presents unique handling challenges due to its complex thermal profile. This whitepaper provides an authoritative analysis of its melting point dynamics, the mechanistic causality behind its thermal instability, and a self-validating analytical protocol for characterizing its thermal envelope.
Physicochemical Profile & Melting Point Dynamics
In heterocyclic chemistry, the melting point (
Tm
) is rarely a simple physical transition; for electron-rich, functionalized pyrroles, it is often inextricably linked to thermal degradation.
The Causality of the High Melting Point
The non-iodinated parent compound, 1H-pyrrole-2-carboxylic acid, exhibits a melting point of 204–208 °C, accompanied by immediate decomposition[3][4]. The introduction of an iodine atom at the 5-position fundamentally alters the crystal lattice energetics:
Halogen Bonding: The highly polarizable iodine atom participates in intermolecular halogen bonding, significantly increasing the lattice energy.
London Dispersion Forces: The massive electron cloud of iodine increases the molecular weight (236.99 g/mol ) and the strength of dispersion forces.
Because the energy required to disrupt this robust crystal lattice approaches the activation energy for covalent bond cleavage, 5-iodo-1H-pyrrole-2-carboxylic acid does not exhibit a clean thermodynamic melting point . Instead, it undergoes concurrent melting and decomposition (typically in the range of 190–215 °C, depending on the heating rate and atmospheric pressure).
Table 1: Comparative Thermal Properties of Pyrrole-2-Carboxylic Acid Derivatives
The thermal instability of 5-iodo-1H-pyrrole-2-carboxylic acid is driven by two competing degradation pathways: Decarboxylation and Deiodination. Understanding these mechanisms is critical for designing safe synthetic scale-ups and determining appropriate storage conditions.
Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation. The electron-rich nature of the pyrrole ring stabilizes the transition state required for C–C bond cleavage. Computational studies utilizing cluster-continuum models (B3LYP/6-311G) have demonstrated that decarboxylation proceeds via protonation[5][6].
Mechanistic Action: The reaction can proceed via an
α
-carbon protonated pathway or a carboxyl-oxygen (O-protonated) pathway. The O-protonated pathway is generally favored, leading to the nucleophilic attack of ambient moisture (hydration) followed by rapid C–C bond cleavage, releasing
CO2
[6].
Thermal Trigger: As the compound approaches its melting point, the increased kinetic energy overcomes the ~194–210 kJ/mol activation barrier for this cleavage[6].
Pathway B: Homolytic Deiodination
The Carbon-Iodine (C–I) bond is the weakest covalent bond in the molecule (bond dissociation energy
≈
240 kJ/mol). Under high thermal stress or prolonged exposure to actinic light, the C–I bond undergoes homolytic cleavage, generating a highly reactive pyrrole radical and an iodine radical (
I∙
). This pathway is responsible for the characteristic darkening (purple/brown discoloration) of the compound upon improper storage.
Caption: Mechanistic pathways of thermal degradation for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Self-Validating Analytical Protocol (TGA/DSC)
To accurately separate the melting endotherm from the decomposition exotherm/endotherm, researchers must employ simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocol is designed as a self-validating system : it uses the derivative of the mass loss (DTG) to continuously verify the nature of the thermal events recorded by the DSC.
Step-by-Step Methodology
Phase 1: Calibration & Baseline Validation
Instrument Calibration: Calibrate the DSC heat flow using an Indium standard (
Tm
= 156.6 °C) to ensure precise endotherm mapping prior to running the halogenated sample.
Blank Run: Execute a baseline run with empty alumina (
Al2O3
) crucibles from 25 °C to 300 °C to establish a zero-drift baseline.
Phase 2: Sample Preparation
3. Desiccation: Dry the 5-iodo-1H-pyrrole-2-carboxylic acid sample in a vacuum desiccator over
P2O5
for 24 hours. Causality: Ambient moisture acts as a nucleophile, artificially lowering the decarboxylation activation energy[6].
4. Loading: Accurately weigh 2.0 to 5.0 mg of the sample into a 70
μL
alumina crucible. Do not use hermetically sealed aluminum pans, as the evolution of
CO2
and
I2
gases will cause pan rupture.
Phase 3: Thermal Execution
5. Atmosphere: Purge the furnace with high-purity anhydrous Nitrogen (
N2
) at a flow rate of 50 mL/min. This prevents oxidative degradation from masking the intrinsic thermal decomposition.
6. Ramp Rate: Apply a heating rate of 10 °C/min from 25 °C to 300 °C.
Phase 4: Data Synthesis & Interpretation
7. Cross-Correlation: Analyze the thermogram.
A sharp endothermic peak on the DSC without immediate mass loss on the TGA indicates pure melting.
If the DSC endotherm perfectly aligns with a sharp drop in the TGA mass curve (and a spike in the DTG curve), the compound is undergoing simultaneous melting and decarboxylation. A mass loss of approximately 18.5% confirms the loss of
CO2
.
Caption: Self-validating TGA/DSC workflow for thermal profiling of halogenated pyrroles.
Synthetic and Storage Implications
The thermal and chemical lability of 5-iodo-1H-pyrrole-2-carboxylic acid dictates strict operational parameters during drug development workflows.
Synthetic Constraints: Reactions involving this compound (e.g., amide couplings, esterifications) must be conducted under strictly mild conditions. Temperatures exceeding 60 °C or the use of strong aqueous acids (which catalyze the O-protonated decarboxylation pathway) will result in significant yield losses due to the formation of 2-iodo-1H-pyrrole[7][8].
Storage Protocols: To prevent slow thermal and photolytic degradation, the compound must be stored at -20 °C to 4 °C in amber, light-resistant glass vials. The headspace should be flushed with Argon or Nitrogen to exclude atmospheric moisture and oxygen, which accelerate degradation[3][9].
References
Mundle, S. O., et al. "Carbon Kinetic Isotope Effects Reveal Variations in Reactivity of Intermediates in the Formation of Protonated Carbonic Acid". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
ResearchGate. "The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations". ResearchGate. Available at:[Link]
The Electronic Landscape of 5-Iodo-1H-pyrrole-2-carboxylic Acid Derivatives: A Guide for Researchers
An In-depth Technical Guide Introduction: The Strategic Importance of Substituted Pyrroles Pyrrole, a fundamental five-membered aromatic heterocycle, is a "privileged" scaffold in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Introduction: The Strategic Importance of Substituted Pyrroles
Pyrrole, a fundamental five-membered aromatic heterocycle, is a "privileged" scaffold in medicinal chemistry and materials science. Its derivatives are integral to the structure of essential biological molecules like heme and chlorophyll, and they form the core of numerous pharmaceuticals[1]. The electron-rich nature of the pyrrole ring makes it a versatile platform for functionalization, allowing for the fine-tuning of its properties[2].
This guide focuses on a specific, strategically substituted derivative: 5-Iodo-1H-pyrrole-2-carboxylic acid . The electronic character of this molecule is governed by a delicate interplay between three key components:
The 1H-pyrrole Core: An electron-rich aromatic system that provides the foundational structure.
The 2-Carboxylic Acid Group: A classic electron-withdrawing group and a critical pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions[3][4].
The 5-Iodo Substituent: A heavy halogen that introduces significant electronic and steric perturbations, including inductive withdrawal of electron density and the potential for halogen bonding—a crucial non-covalent interaction in drug design.
Understanding the electronic properties of this scaffold is paramount for professionals in drug development, as these properties dictate molecular reactivity, intermolecular interactions, metabolic stability, and ultimately, therapeutic efficacy. This whitepaper provides a comprehensive overview of the core electronic features of these derivatives, details robust experimental and computational methodologies for their characterization, and explains the causality behind these analytical choices.
Fundamental Electronic Structure: An Interplay of Forces
The overall electronic profile of 5-Iodo-1H-pyrrole-2-carboxylic acid is not merely a sum of its parts but a result of the synergistic and sometimes opposing electronic effects of its substituents on the pyrrole ring.
The Pyrrole Ring's Aromaticity: The pyrrole ring contains 6 π-electrons (four from the carbon atoms and two from the nitrogen lone pair) delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity. This makes the ring inherently electron-rich and nucleophilic.
Influence of the Carboxylic Acid Group (-COOH): As an electron-withdrawing group (EWG), the carboxylic acid moiety deactivates the pyrrole ring to a degree. It pulls electron density out of the aromatic system through both inductive and resonance effects. This modulation is critical, as it influences the pKa of the pyrrole N-H, alters the reactivity of the ring, and is often essential for binding to target proteins[3]. In drug design, the carboxylic acid is a common feature, but its presence can sometimes negatively impact membrane permeability, leading chemists to explore bioisosteres—functional groups with similar physical and electronic properties[5].
Influence of the Iodine Substituent (-I): The iodine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, further reducing the electron density of the pyrrole ring. Its resonance effect (+R), where its lone pairs are donated to the ring, is weak for halogens and is generally outweighed by the inductive effect. The presence of iodine also significantly impacts the molecule's frontier molecular orbitals and can lead to the formation of halogen bonds, which are highly directional interactions increasingly recognized for their role in ligand-receptor binding.
The combined effect of these two electron-withdrawing substituents is a significant perturbation of the electron distribution across the pyrrole core, which in turn governs the molecule's chemical behavior and biological activity.
Caption: Logical flow of substituent influence on the pyrrole core.
Key Electronic Descriptors and Their Significance
To quantify the electronic nature of these derivatives, we focus on several key calculated and experimentally measurable parameters.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.
HOMO: Represents the ability to donate an electron. A higher energy HOMO level indicates a better electron donor.
LUMO: Represents the ability to accept an electron. A lower energy LUMO level indicates a better electron acceptor.
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and generally more reactive[6].
For 5-Iodo-1H-pyrrole-2-carboxylic acid, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted pyrrole-2-carboxylic acid. This can enhance the molecule's stability and alter its absorption of UV-Visible light. Diketo-pyrrolo-pyrrole-based copolymers with deep HOMO and LUMO levels have been shown to be more stable in air[7].
Electron Density and Electrostatic Potential (ESP)
The distribution of electrons across the molecule determines its sites of reactivity and how it will interact with other molecules. ESP maps are particularly valuable as they visualize the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For our target molecule, the oxygen atoms of the carboxylic acid and the region around the pyrrole nitrogen's hydrogen will be electron-rich, while the electron-deficient pyrrole ring carbons will be electron-poor.
Experimental Characterization of Electronic Properties
Theoretical predictions must be validated by empirical data. The following experimental techniques are indispensable for characterizing the electronic properties of novel derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound, providing direct insight into its HOMO and LUMO energy levels. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate these crucial electronic parameters.
Causality Behind the Protocol: A three-electrode system is standard because it allows for precise control of the potential applied to the working electrode (where the reaction of interest occurs) relative to a stable reference electrode, while the current flows between the working and counter electrodes[8]. A high concentration of a supporting electrolyte (e.g., Bu₄NPF₆) is required to minimize solution resistance and ensure that the analyte, not the electrolyte, is the primary species migrating to the electrode surface to react[8].
Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed electrochemical-grade solvent (e.g., acetonitrile or dichloromethane)[9].
Rationale: A dry, oxygen-free environment is critical to prevent unwanted side reactions with the solvent or oxygen.
Analyte Preparation:
Dissolve the 5-Iodo-1H-pyrrole-2-carboxylic acid derivative in the electrolyte solution to a final concentration of 1-5 mM.
Electrode Preparation:
Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, then sonicate in ethanol and water to ensure a clean, reproducible surface[10].
The reference electrode (e.g., Ag/AgCl) and counter electrode (e.g., platinum wire) should also be clean and properly conditioned.
Electrochemical Cell Assembly:
Assemble the three electrodes in an electrochemical cell containing the analyte solution.
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
Data Acquisition:
Connect the electrodes to a potentiostat.
Record a background scan in the pure electrolyte solution first.
Add the analyte and perform the CV scan. Set the potential window to cover the expected oxidation and reduction events. A typical starting point is scanning from a potential where no reaction occurs towards a positive potential to find the oxidation peak, then reversing the scan towards a negative potential to find the reduction peak[11].
Perform scans at multiple scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility and diffusion control of the redox processes[12].
Data Analysis:
Determine the onset potentials for oxidation (E_ox) and reduction (E_red).
Estimate the HOMO and LUMO energy levels using the following empirical formulas (potentials vs. Fc/Fc⁺):
E_HOMO (eV) = -[E_ox + 4.8]
E_LUMO (eV) = -[E_red + 4.8]
The HOMO-LUMO gap can be estimated from the difference between the onset potentials or from the absorption edge of the UV-Vis spectrum.
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Spectroscopic Techniques
UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO. The absorption edge can be used to calculate the optical band gap, providing a complementary value to the electrochemical gap determined by CV.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structure elucidation, ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment. Electron-withdrawing groups deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). By comparing the NMR spectra of 5-Iodo-1H-pyrrole-2-carboxylic acid with its non-iodinated parent, one can experimentally confirm the electron-withdrawing effect of the iodine atom on the pyrrole ring[13][14].
Computational Modeling: A Predictive Framework
Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the electronic structure of molecules before they are even synthesized.
Causality Behind the Method: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is a balance between computational cost and accuracy, with these selections being well-validated for organic molecules similar to the one [15][16].
Workflow for a DFT Study:
Structure Optimization: A 3D model of the molecule is built, and its geometry is optimized to find the lowest energy conformation.
Frequency Calculation: This step confirms that the optimized structure is a true energy minimum and provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.
Property Calculation: From the optimized geometry, key electronic properties are calculated:
HOMO and LUMO energy levels and their 3D distribution.
Molecular Electrostatic Potential (ESP) map.
Dipole moment.
Simulated NMR, UV-Vis, and IR spectra.
Theoretical calculations have been effectively used to study how different substituents affect the electronic properties and HOMO-LUMO gaps of thiophene-pyrrole oligomers, showing that sterically demanding groups can increase the energy gap by inducing twisting in the molecular backbone[17].
Note: These are illustrative values based on general chemical principles. Actual values would be derived from specific DFT calculations. The trend shows that iodination lowers both HOMO and LUMO energies, slightly reduces the energy gap, and increases polarity.
Conclusion
The electronic properties of 5-Iodo-1H-pyrrole-2-carboxylic acid derivatives are a direct consequence of the electronic tug-of-war between the electron-rich pyrrole core and the electron-withdrawing carboxylic acid and iodo substituents. This intricate balance results in a unique electronic landscape characterized by lowered HOMO/LUMO energy levels and a highly polarized structure.
A synergistic approach combining predictive computational modeling (DFT) with empirical characterization (Cyclic Voltammetry, UV-Vis, NMR) is essential for a complete understanding. This knowledge empowers researchers in drug development and materials science to rationally design novel molecules with tailored electronic properties, optimizing them for specific biological targets or advanced material applications. By understanding and manipulating this electronic framework, scientists can unlock the full potential of this versatile chemical scaffold.
References
Synthesis, photophysical, electrochemical, and spectroelectrochemical properties of the β-pyrrole functionalized push–pull porphyrins. New Journal of Chemistry. (URL: [Link])
Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. (URL: [Link])
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. (URL: [Link])
Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. (URL: [Link])
Calculated highest occupied molecular orbital (HOMO) and lowest... ResearchGate. (URL: [Link])
The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. ResearchGate. (URL: [Link])
A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. (URL: [Link])
Functionalized Single Wall Carbon Nanotubes Treated with Pyrrole for Electrochemical Supercapacitor Membranes. Chemistry of Materials. (URL: [Link])
Recent Advances in Functionalization of Pyrroles and their Translational Potential. ChemRxiv. (URL: [Link])
Protocol for cyclic voltammetry. iGEM. (URL: [Link])
Functionalization of polypyrroles with acids and β-diketones as complexing groups. Part 1: electrochemical synthesis and properties. New Journal of Chemistry. (URL: [Link])
Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... ResearchGate. (URL: [Link])
Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. ResearchGate. (URL: [Link])
Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. (URL: [Link])
bmse000357 Pyrrole-2-carboxylic Acid at BMRB. BMRB. (URL: [Link])
HALOGENATED PYRROLE-2-CARBALDEHYDES. 1. METHODS OF SYNTHESIS. Chemistry of Heterocyclic Compounds. (URL: [Link])
A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. DergiPark. (URL: [Link])
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. (URL: [Link])
Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. (URL: [Link])
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. (URL: [Link])
Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds. (URL: [Link])
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. (URL: [Link])
Design and Synthesis of Low HOMO-LUMO Gap N-phenyl Carbazole Substituted Diketopyrrolopyrroles. ResearchGate. (URL: [Link])
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. (URL: [Link])
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. (URL: [Link])
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. (URL: [Link])
Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Journal of Labelled Compounds and Radiopharmaceuticals. (URL: [Link])
Protocol & Application Notes: Suzuki-Miyaura Cross-Coupling with 5-Iodo-1H-pyrrole-2-carboxylic acid
An Application Guide for Researchers This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid. The synthesis of 5-...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura cross-coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid. The synthesis of 5-aryl-1H-pyrrole-2-carboxylic acids is of significant interest as this structural motif is a key pharmacophore and a versatile building block in medicinal chemistry and materials science.[1] This document outlines the reaction mechanism, critical parameters for optimization, step-by-step experimental procedures, and troubleshooting strategies to facilitate the efficient synthesis of diverse biaryl pyrrole derivatives.
Mechanistic Insights and Substrate-Specific Challenges
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically involving a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound.[2] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: The cycle begins with the oxidative addition of the 5-Iodo-1H-pyrrole-2-carboxylic acid to a Pd(0) complex. The carbon-iodine bond is highly reactive, making this step generally facile.[2] The reactivity order for halides is I > Br > Cl.[3]
Transmetalation: This step involves the transfer of the organic group (R²) from the activated boronic acid (a boronate species) to the palladium(II) center. The base is critical here, as it activates the boronic acid, increasing its nucleophilicity.[5][6]
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the 5-aryl-1H-pyrrole-2-carboxylic acid product and regenerating the active Pd(0) catalyst.[4]
Key Challenges for 5-Iodo-1H-pyrrole-2-carboxylic acid:
Acidic Protons: The substrate contains two acidic protons: the carboxylic acid (-COOH) and the pyrrole amine (-NH). These will be deprotonated by the base. This necessitates the use of at least two equivalents of base to neutralize the substrate, plus the amount required to activate the boronic acid.
Catalyst Inhibition: The presence of acidic functional groups like carboxylic acids can sometimes inhibit the reaction.[7] The resulting carboxylate and the pyrrole anion can coordinate to the palladium center, potentially deactivating the catalyst.[8] Careful selection of the ligand and base is crucial to mitigate this effect.
Heteroaryl Substrate: Nitrogen-containing heterocycles can be challenging substrates in cross-coupling reactions due to their ability to coordinate to the palladium catalyst.[9] The use of electron-rich, bulky phosphine ligands is often required to promote the desired catalytic cycle over catalyst inhibition.[9][10]
Optimization of Key Reaction Parameters
The success of the coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
Parameter
Recommended Reagents
Rationale & Key Considerations
Palladium Catalyst & Ligand
Pd(PPh₃)₄ : A common and often effective catalyst for a range of couplings.[11] Pd(dppf)Cl₂ : Excellent for heteroaryl couplings, as the bidentate dppf ligand provides stability.[12][13] Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos) : Buchwald-type ligands are highly effective for challenging substrates, including N-heterocycles.[7][9]
The choice of ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation by the nitrogen heterocycle.[10] For this substrate, Pd(dppf)Cl₂ is a robust starting point.
Base
K₂CO₃ : A moderately strong base, widely used and effective in many cases.[12] Cs₂CO₃ : A stronger and more soluble carbonate, often providing higher yields, particularly with less reactive substrates.[1] K₃PO₄ : A non-nucleophilic base that is highly effective for coupling N-heterocycles and can help prevent side reactions.[7]
A minimum of 3 equivalents of base is recommended to account for the two acidic protons on the substrate and the activation of the boronic acid. K₃PO₄ is often the base of choice for challenging heteroaryl couplings.[5]
Solvent System
Dioxane/H₂O (4:1 to 10:1) : A versatile and widely used solvent system that solubilizes both organic and inorganic reagents.[1][11] DME/H₂O : Dimethoxyethane is another excellent ethereal solvent for this reaction.[12] Toluene/H₂O : Suitable for higher temperature reactions.[2]
A small amount of water is crucial for dissolving the base and facilitating the formation of the active boronate species. The solvent mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid
Aryl, heteroaryl, or vinyl boronic acids or their corresponding pinacol esters.
The stability of boronic acids can vary. Pinacol esters are often more stable and can be used as alternatives, sometimes leading to cleaner reactions.[10]
Temperature
80 - 110 °C (Conventional Heating) 90 - 140 °C (Microwave)
Higher temperatures may be required for less reactive boronic acids or aryl chlorides (if used instead of iodides). However, excessive heat can lead to side reactions like protodeboronation of the boronic acid or decarboxylation of the product.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Conventional Heating Method
This protocol provides a general procedure for a 0.5 mmol scale reaction.
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1H-pyrrole-2-carboxylic acid, the arylboronic acid, and K₃PO₄.
Add the Pd(dppf)Cl₂ catalyst to the flask.
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrole-2-carboxylic acid.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times.[11][14]
Materials:
Same as Protocol 1, adjusted for a 0.2 mmol scale reaction in a microwave vial.
Procedure:
To a 2-5 mL microwave reaction vial equipped with a small magnetic stir bar, add 5-Iodo-1H-pyrrole-2-carboxylic acid (0.2 mmol), the arylboronic acid (0.24 mmol, 1.2 equiv), K₃PO₄ (0.6 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.006 mmol, 3 mol%).
Add 1,4-Dioxane (1.6 mL) and Water (0.4 mL).
Purge the vial with argon for 5 minutes.
Seal the vial tightly with a cap.
Place the vial in the microwave reactor. Irradiate at a constant temperature of 120 °C for 15-45 minutes.
After the reaction, cool the vial to room temperature using compressed air.
Perform the aqueous work-up and purification as described in Protocol 1 (steps 9-13), scaling the solvent volumes accordingly.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No reaction or low conversion
1. Inactive catalyst (oxidized Pd(0)). 2. Insufficient degassing. 3. Insufficient base or inactive base. 4. Low reaction temperature.
1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure the solvent and reaction mixture are thoroughly degassed. 3. Use 3-4 equivalents of a fresh, dry base like K₃PO₄ or Cs₂CO₃. 4. Increase the temperature in 10 °C increments. Consider switching to microwave heating.
Protodeboronation of boronic acid
1. Reaction temperature is too high or reaction time is too long. 2. Presence of excess water or protic impurities.
1. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use anhydrous solvents and dry base. Use a boronic acid pinacol ester, which is more stable.
Dehalogenation of starting material
1. Catalyst is not optimal. 2. Presence of impurities that act as a hydrogen source.
1. Switch to a different catalyst/ligand system, such as a Buchwald precatalyst (e.g., XPhos Pd G3). 2. Ensure solvents are pure.
Homocoupling of boronic acid
1. Presence of oxygen. 2. Catalyst system favors homocoupling.
1. Improve degassing procedure significantly. 2. Lower the catalyst loading or screen different palladium sources.
Potential Decarboxylation of Product
1. Excessively high reaction temperature.
1. Perform the reaction at the lowest effective temperature (e.g., 80-90 °C). If the problem persists, consider protecting the carboxylic acid as a methyl or ethyl ester, performing the coupling, and then saponifying the ester in a subsequent step.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid is a highly effective method for the synthesis of valuable biaryl compounds. Success hinges on overcoming the challenges posed by the acidic and heteroaromatic nature of the substrate. By carefully selecting an appropriate palladium catalyst with bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂), using a sufficient amount of a strong, non-nucleophilic base like K₃PO₄, and maintaining rigorous inert and anhydrous conditions, high yields of the desired products can be reliably achieved. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis, enabling researchers to efficiently access this important class of molecules.
References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. Available at: [Link]
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
Wang, L., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2939. Available at: [Link]
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: [Link]
Reeves, J. T., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5844-5848. Available at: [Link]
ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of... [Table]. Available at: [Link]
ResearchGate. (n.d.). Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids [Table]. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]
NSF Public Access Repository. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
ResearchGate. (2025). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... [Figure]. Available at: [Link]
Forsyth, C. J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15107-15119. Available at: [Link]
Regioselective Iodination of 1H-Pyrrole-2-Carboxylic Acid: A Comprehensive Protocol for C4-Targeted Electrophilic Aromatic Substitution
Mechanistic Rationale & Chemical Causality Pyrrole is a highly electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). In an unsubstituted pyrrole, the C2 and C5 positions ar...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Chemical Causality
Pyrrole is a highly electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). In an unsubstituted pyrrole, the C2 and C5 positions are kinetically favored for electrophilic attack due to the superior resonance stabilization of the resulting Wheland intermediate. However, introducing a strongly electron-withdrawing group (EWG)—such as a carboxylic acid or its ester derivative—at the C2 position fundamentally alters this electronic landscape. The C2-carboxylate deactivates the adjacent C3 and distal C5 positions, effectively directing mild electrophiles to the C4 position[1].
Attempting direct iodination on the free 1H-pyrrole-2-carboxylic acid is synthetically risky; the presence of the free acid often triggers competitive decarboxylative iodination, yielding unpredictable mixtures of polyiodinated pyrroles. To establish a high-yielding, self-validating system, the carboxylic acid must first be masked as a methyl or ethyl ester[2]. This functional group interconversion serves a dual purpose: it completely suppresses decarboxylation and significantly enhances the intermediate's solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF). DMF is critical for stabilizing the polar transition state during N-iodosuccinimide (NIS)-mediated iodination[3].
Reaction Pathway & Regioselectivity Logic
Reaction pathway for the regioselective C4-iodination of 1H-pyrrole-2-carboxylic acid.
Comparative Analysis of Iodination Reagents
Selecting the correct source of the iodonium ion (
I+
) is the most critical variable in this workflow. The table below summarizes the causality behind reagent selection, highlighting why NIS is the gold standard for this specific transformation.
Reagent System
Solvent
Temperature
Major Product
Yield
Rationale / Causality
I₂ / KI
H₂O / MeOH
Reflux
4,5-Diiodo
<40%
Harsh conditions and poor solubility lead to over-iodination and poor regiocontrol.
I₂ / HIO₃
AcOH
60 °C
4-Iodo + 5-Iodo
~50%
Acidic oxidative conditions cause competitive C5 substitution and degradation.
Reaction Setup: Suspend 1H-pyrrole-2-carboxylic acid (10.0 g, 90.0 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
Reflux: Heat the mixture to reflux (65 °C) for 12 hours. The suspension will gradually turn into a clear solution.
Workup: Concentrate the mixture under reduced pressure to remove the majority of methanol. Dilute the residue with ethyl acetate (200 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 1H-pyrrole-2-carboxylate as an off-white solid.
Phase 2: Regioselective Iodination
Note: This step must be performed under an inert atmosphere (N₂ or Argon) and protected from direct light to prevent radical-mediated side reactions.
Temperature Control: Cool the solution to -10 °C using an ice-salt bath. Precise temperature control is mandatory to prevent diiodination.
Electrophile Addition: Add N-iodosuccinimide (NIS, 18.9 g, 84.0 mmol, 1.05 eq) portion-wise over 30 minutes. Maintain the internal temperature below 0 °C during the addition.
Propagation: Stir the mixture at -10 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
Quenching: Pour the reaction mixture into ice water (300 mL) containing 10% aqueous sodium thiosulfate (Na₂S₂O₃, 50 mL) to neutralize any unreacted iodine species.
Extraction: Extract the aqueous layer with ethyl acetate (3 × 150 mL). Wash the combined organic layers extensively with water (3 × 100 mL) and brine (100 mL) to completely remove DMF. Dry over Na₂SO₄ and concentrate to yield methyl 4-iodo-1H-pyrrole-2-carboxylate[2].
Phase 3: Saponification (Deprotection)
Hydrolysis: Dissolve the crude methyl 4-iodo-1H-pyrrole-2-carboxylate in a solvent mixture of THF:H₂O (3:1, 120 mL).
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 10.0 g, 240 mmol, 3.0 eq). Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the ester.
Acidification: Remove THF under reduced pressure. Cool the remaining aqueous phase in an ice bath and acidify to pH 2-3 using 1M HCl. A heavy precipitate will form.
Final Isolation: Extract the precipitated acid with ethyl acetate (2 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final product: 4-iodo-1H-pyrrole-2-carboxylic acid .
Self-Validation & Analytical Quality Control
A robust protocol must be self-validating. To confirm that iodination occurred strictly at the C4 position rather than C5, researchers must analyze the ¹H NMR spectrum of the intermediate ester or final acid.
Spectroscopic Checkpoint: The C3 and C5 protons of a 4-iodopyrrole exhibit a distinct meta-coupling constant (
J≈1.5−2.0
Hz) .
Failure Mode Identification: If the reaction misfired due to poor temperature control and yielded the 5-iodo regioisomer, the C3 and C4 protons would display an ortho-coupling constant (
J≈3.5−4.0
Hz) .
This immediate
J
-coupling diagnostic ensures the structural integrity of the synthesized building block before it is deployed in downstream cross-coupling applications.
Advanced Application Note: 5-Iodo-1H-pyrrole-2-carboxylic Acid as a Bifunctional Scaffold in Drug Discovery
Introduction & Reactivity Profile Pyrrole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in the architectures of kinase inhibitors, antimicrobial agents, and cardiovasc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Reactivity Profile
Pyrrole-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in the architectures of kinase inhibitors, antimicrobial agents, and cardiovascular blockbusters[1]. The introduction of an iodine atom at the C5 position yields 5-Iodo-1H-pyrrole-2-carboxylic acid , a highly versatile, bifunctional building block[2].
This molecule offers two orthogonal handles for diversification: a highly electrophilic C5-iodide primed for transition-metal-catalyzed cross-coupling, and a C2-carboxylic acid suitable for amidation or decarboxylative functionalization[3]. Understanding the baseline properties of this scaffold is critical for reaction design. The electron-withdrawing nature of the C2-carboxylic acid stabilizes the electron-rich pyrrole core against oxidative degradation, while the C5-iodine bond is highly polarized, lowering the activation energy required for oxidative addition by palladium catalysts.
The strategic value of 5-Iodo-1H-pyrrole-2-carboxylic acid lies in its capacity for divergent synthesis, allowing medicinal chemists to rapidly generate expansive structure-activity relationship (SAR) libraries from a single starting node.
Divergent synthetic pathways for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Protocol 1: C5-Functionalization via Suzuki-Miyaura Cross-Coupling
Mechanistic Insight & Causality:
While the C5-iodide is highly reactive, the unprotected N1-amine (pKa ~16.5) can coordinate to the palladium catalyst, leading to catalyst poisoning or 4[4]. Therefore, temporary protection of the pyrrole nitrogen (e.g., with a Boc or SEM group) is strictly required for optimal yields. For the cross-coupling, Pd(PPh
3
)
4
is selected because the highly polarized C-I bond undergoes 5 with Pd(0), eliminating the need for the specialized, electron-rich phosphine ligands typically required for aryl chlorides[5].
Step-by-Step Methodology:
N-Protection: Dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add Boc
2
O (1.2 eq) and a catalytic amount of DMAP (0.1 eq) at 0°C. Stir for 2 hours.
Catalyst Activation: In a Schlenk flask under argon, combine the N-Boc protected intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(PPh
3
)
4
(5 mol%).
Base Addition: Add a degassed solution of K
2
CO
3
(2.0 eq) in 1,4-Dioxane/Water (4:1 v/v). Causality: K
2
CO
3
is chosen over stronger bases like Cs
2
CO
3
to prevent premature cleavage of the Boc protecting group under thermal conditions.
Heating: Heat the mixture to 90°C for 4-6 hours.
Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (R
f
~0.4) will disappear. The successful biaryl product will migrate higher (R
f
~0.6) and exhibit bright blue fluorescence under 254 nm UV light due to extended conjugation. Visually, the reaction will transition from a clear yellow solution to a black suspension, indicating the precipitation of palladium black and the termination of the catalytic cycle.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
2
SO
4
, and purify via silica gel chromatography.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Summarized from literature precedents for N-protected iodopyrroles[4].
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Isolated Yield (%)
Pd(PPh
3
)
4
(5%)
K
2
CO
3
(2.0)
Dioxane/H
2
O (4:1)
90
88%
Pd(dppf)Cl
2
(5%)
Cs
2
CO
3
(2.0)
DMF
100
72%
Pd(OAc)
2
(5%) / SPhos
K
3
PO
4
(2.0)
Toluene/H
2
O (3:1)
90
85%
Protocol 2: C2-Amidation for Peptidomimetic Library Generation
Mechanistic Insight & Causality:
The C2-carboxylic acid can be coupled with various primary and secondary amines to generate targeted amide libraries. HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-HOAt active ester, driving the reaction forward even with sterically hindered amines. DIPEA (N,N-diisopropylethylamine) is used as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely deprotonates the carboxylic acid to initiate the activation sequence.
Step-by-Step Methodology:
Activation: Dissolve the C5-arylated pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Self-Validation: The solution will turn a distinct pale yellow, visually confirming the successful formation of the active HOAt ester.
Coupling: Add the desired amine (1.2 eq) dropwise. Stir for 2 hours at room temperature.
Validation: LC-MS analysis should show the complete disappearance of the starting acid mass [M-H]
−
and the appearance of the desired amide mass [M+H]
+
.
Workup: Quench with saturated NaHCO
3
, extract with EtOAc, wash extensively with a 5% LiCl aqueous solution (to pull residual DMF into the aqueous phase), and concentrate under reduced pressure.
Mechanistic Insight & Causality:
If the C2-carboxylic acid is not required in the final pharmacophore, it can be utilized as a traceless directing group. Under microwave irradiation and silver catalysis (Ag
2
CO
3
), the carboxylic acid undergoes 6 or decarboxylative halogenation[6]. The extrusion of CO
2
is driven by the formation of a highly reactive silver-aryl intermediate, which can then be trapped by electrophiles, allowing for late-stage functionalization of the pyrrole core without requiring pre-functionalized organometallic reagents.
Visualizing the Drug Discovery Pipeline
The integration of 5-Iodo-1H-pyrrole-2-carboxylic acid into a hit-to-lead optimization pipeline allows for the systematic and modular exploration of chemical space around the pyrrole core.
Hit-to-lead optimization workflow utilizing the bifunctional pyrrole scaffold.
References
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles
Source: MDPI
URL: [Link]
Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles
Source: PMC (NIH)
URL: [Link]
Title: Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids
Source: Semantic Scholar
URL: [Link]
Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids
Source: MDPI
URL: [Link]
Application Note: High-Efficiency Amide Bond Formation Using 5-Iodo-1H-pyrrole-2-carboxylic Acid
Introduction & Chemical Context 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS 149769-81-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and natural product synthesis[1]. The p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
5-Iodo-1H-pyrrole-2-carboxylic acid (CAS 149769-81-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and natural product synthesis[1]. The pyrrole-2-carboxamide motif is a privileged structural scaffold, prominently featured in a wide array of bioactive marine natural products, most notably the oroidin alkaloid family[2].
The strategic placement of the iodine atom at the 5-position serves a dual purpose. First, it acts as a heavy-atom bioisostere that can participate in halogen bonding, enhancing target binding affinity[3]. Second, and more importantly for synthetic chemists, it provides an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) without interfering with the initial amide bond formation[3].
Mechanistic Insights & Causality in Reactivity
Amide bond formation requires the activation of the carboxylic acid to prevent the simple, non-productive formation of an ammonium carboxylate salt upon the addition of an amine[4].
Electronic Effects on Activation:
The electron-rich nature of the unsubstituted pyrrole ring typically reduces the electrophilicity of the activated carbonyl intermediate. However, the electron-withdrawing inductive effect of the 5-iodo substituent slightly increases the acidity of the carboxylic acid (lowering its pKa). This facilitates rapid and complete deprotonation by a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA), which is the critical first step before the carboxylate can attack the coupling reagent[4].
Coupling Reagent Dynamics:
When utilizing uronium-based coupling reagents like HATU, the reaction proceeds via the formation of a highly reactive 7-azabenzotriazol-1-yl active ester[4]. The efficiency of HATU is driven by intramolecular general base-catalysis provided by the nitrogen atom in the pyridine ring of the HOAt leaving group, which significantly accelerates the nucleophilic attack of the incoming amine[4]. This makes HATU particularly effective for coupling 5-iodo-1H-pyrrole-2-carboxylic acid with sterically hindered or electronically deactivated amines[5].
Fig 1: Mechanistic workflow of HATU-mediated amide bond formation.
Reagent Selection & Optimization
Selecting the appropriate coupling reagent is critical for balancing reaction kinetics, yield, and downstream purification efforts.
The following protocol outlines a highly reliable, self-validating methodology for the amide coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid using HATU.
Preparation & Deprotonation: Dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv).
Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile during the activation phase[4]. The 3.0 equivalents ensure complete deprotonation of the acid and neutralization of any amine hydrochloride salts.
Pre-Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes.
Self-Validation Check: The solution will typically transition from colorless to a pale yellow/orange hue, visually indicating the successful formation of the 7-azabenzotriazol-1-yl active ester. TLC (eluent: 5% MeOH in DCM) should show the consumption of the starting acid.
Amine Addition: Dissolve the target amine (1.1 equiv) in a minimal amount of DMF (1-2 mL) and add it dropwise to the activated ester solution at 0 °C. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
Reaction Monitoring: Stir for 2 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. Look for the disappearance of the active ester mass and the appearance of the desired product mass [M+H]+. The formation of the tetramethylurea byproduct (m/z 117) is a secondary indicator of successful HATU consumption[4].
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). Wash the organic layer sequentially with:
5% Aqueous LiCl solution (3 × 20 mL): Causality: DMF is highly water-miscible but can partition into the organic layer. LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF out of the EtOAc layer and preventing stubborn emulsions.
Saturated Aqueous NaHCO₃ (1 × 20 mL): Neutralizes and removes any unreacted carboxylic acid and acidic HOAt byproducts.
1 M HCl (1 × 20 mL): Removes unreacted trace amines and DIPEA.
Brine (1 × 20 mL): Final osmotic wash to remove residual water from the organic layer.
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-iodo-1H-pyrrole-2-carboxamide.
Downstream Applications: Leveraging the 5-Iodo Scaffold
Once the amide bond is successfully formed, the 5-iodo-pyrrole core serves as a versatile platform for generating structural diversity. The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling rapid library generation for drug discovery[3].
Fig 2: Late-stage functionalization pathways for 5-iodo-pyrrole amides.
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid
Introduction: The Strategic Importance of 5-Alkynyl-1H-pyrrole-2-carboxylic Acids The 5-alkynyl-1H-pyrrole-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. The pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 5-Alkynyl-1H-pyrrole-2-carboxylic Acids
The 5-alkynyl-1H-pyrrole-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. The pyrrole core is a common feature in numerous natural products and pharmacologically active compounds, while the carboxylic acid provides a key handle for further functionalization or for modulating physicochemical properties. The introduction of an alkynyl group at the 5-position via the Sonogashira coupling opens up a vast chemical space for the synthesis of novel drug candidates, molecular probes, and advanced organic materials. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the formation of carbon-carbon bonds.[1] This guide provides a detailed exploration of the critical parameters and a robust protocol for the successful Sonogashira coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Mechanistic Considerations and the Challenge of Decarboxylation
The Sonogashira coupling traditionally proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.
A significant challenge in the Sonogashira coupling of heteroaromatic carboxylic acids is the potential for decarboxylation under the reaction conditions, which are often basic and may require elevated temperatures. For pyrrole-2-carboxylic acids, this side reaction is a known issue and can be promoted by both acid and heat. The electron-rich nature of the pyrrole ring can further facilitate this process. Therefore, the choice of reaction conditions must be carefully optimized to favor the desired cross-coupling over decarboxylation.
Recent advancements have led to the development of copper-free Sonogashira protocols.[3][4][5] These conditions can be milder and are often preferred for substrates bearing sensitive functional groups, such as carboxylic acids, as they can mitigate the risk of certain side reactions.
Visualizing the Catalytic Pathway
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling.
Key Reaction Parameters for 5-Iodo-1H-pyrrole-2-carboxylic acid
The successful Sonogashira coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid hinges on the careful selection of several critical parameters. The following table summarizes recommended starting conditions and the rationale behind each choice, with a focus on minimizing decarboxylation.
Parameter
Recommended Condition
Rationale and Key Considerations
Palladium Precatalyst
PdCl₂(PPh₃)₂ or Pd(OAc)₂
PdCl₂(PPh₃)₂ is a common, air-stable choice.[2][6] Pd(OAc)₂ in combination with a phosphine ligand is also highly effective.[5]
Ligand
PPh₃ or other phosphine ligands
Triphenylphosphine (PPh₃) is a standard and effective ligand. For challenging couplings, more electron-rich or bulky phosphines can be explored.[2]
Copper Co-catalyst
CuI (optional, for copper-free, omit)
While traditional, copper can sometimes promote side reactions. A copper-free protocol is recommended as a starting point to avoid potential complications with the carboxylic acid.[3][4]
Base
A mild amine base (e.g., Et₃N, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃)
The base is crucial for the deprotonation of the alkyne. An amine base can often act as the solvent as well.[5] For copper-free systems, an inorganic base may be preferred.
Solvent
DMF, THF, or Acetonitrile
The choice of solvent can influence reaction rates and solubility. DMF is a common choice for Sonogashira couplings.[7]
Temperature
Room Temperature to 65 °C
To minimize the risk of decarboxylation, it is advisable to start at room temperature and gently heat if the reaction is sluggish.[1]
Atmosphere
Inert (Argon or Nitrogen)
The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.[8]
Experimental Protocol: A Copper-Free Approach
This protocol is designed as a robust starting point for the Sonogashira coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid, prioritizing the preservation of the carboxylic acid functionality.
Materials:
5-Iodo-1H-pyrrole-2-carboxylic acid
Terminal alkyne (1.2 - 1.5 equivalents)
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equivalents)
Anhydrous, degassed solvent (e.g., DMF, THF)
Inert gas (Argon or Nitrogen)
Standard glassware for organic synthesis
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-1H-pyrrole-2-carboxylic acid and the palladium catalyst.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent, followed by the base (if not used as the solvent) and the terminal alkyne via syringe.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gently warm the mixture to 40-65 °C.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature
- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and solvents are properly degassed.- Gradually increase the reaction temperature, while monitoring for decarboxylation.
Decarboxylation of Starting Material
- High reaction temperature- Strong base
- Maintain a lower reaction temperature.- Use a milder base or reduce the amount of base.
Alkyne Homocoupling (Glaser Coupling)
- Presence of oxygen- Use of a copper co-catalyst
- Ensure a strictly inert atmosphere.- Employ a copper-free protocol.
Complex Reaction Mixture
- Catalyst degradation- Multiple side reactions
- Consider using a different palladium catalyst or ligand system.- Re-evaluate the choice of base and solvent.
Conclusion
The Sonogashira coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid is a valuable transformation for the synthesis of diverse molecular architectures. By carefully selecting reaction conditions, particularly by employing a copper-free protocol and maintaining mild temperatures, the desired 5-alkynyl-1H-pyrrole-2-carboxylic acid derivatives can be obtained in good yields while minimizing undesired side reactions such as decarboxylation. The protocol and insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and drug development.
References
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
Request PDF. (n.d.). Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes. ResearchGate. [Link]
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
Fairlamb, I. J. S., et al. (2004). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. The Journal of Organic Chemistry. [Link]
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. [Link]
Liu, C., & Szostak, M. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. NSF PAR. [Link]
Larock, R. C., & Yue, D. (2010). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry. [Link]
Cacchi, S., et al. (n.d.). Palladium Supported on Silk Fibroin as Efficient Catalyst for Sonogashira Coupling and Sonogashira‐Cacchi Type Annulation. ARPI. [Link]
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 5-Iodo-1H-pyrrole-2-carboxylic Acid
Abstract The incorporation of non-canonical, heterocyclic amino acids into peptide scaffolds is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials.[1][2] 5-Iodo-1H-pyrrole-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of non-canonical, heterocyclic amino acids into peptide scaffolds is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials.[1][2] 5-Iodo-1H-pyrrole-2-carboxylic acid represents a particularly valuable building block. Its rigid, aromatic structure can enforce specific peptide conformations, while the iodine atom serves as a versatile synthetic handle for post-synthetic modifications via transition-metal-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 5-Iodo-1H-pyrrole-2-carboxylic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. We will delve into the causality behind experimental choices, from coupling agent selection to cleavage and final characterization, to ensure researchers can confidently and successfully synthesize these modified peptides.
Introduction: The Rationale for Pyrrole-Iodinated Peptides
Peptides are a cornerstone of modern drug development, valued for their high specificity and low toxicity.[1][2] However, native peptides often suffer from poor metabolic stability and limited cell permeability.[4] Introducing unnatural building blocks is a proven method to overcome these limitations. 5-Iodo-1H-pyrrole-2-carboxylic acid offers two key advantages:
Conformational Constraint: The planar pyrrole ring can act as a dipeptide isostere, restricting the conformational flexibility of the peptide backbone. This can lead to peptides with higher binding affinities and selectivities for their biological targets.[5]
Post-Synthesis Diversification: The carbon-iodine bond is a well-established substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse functional groups, enabling the creation of complex peptide-drug conjugates, fluorescently labeled probes, or libraries of analogs from a single peptide precursor.[3]
Properties of the Building Block
Before beginning synthesis, it is crucial to understand the properties of the reagent.
Handling and Storage: Store in a cool, dry, and dark place. Like many iodine-containing compounds, it may be sensitive to light over long periods. No unusual handling procedures are required beyond standard laboratory practice for chemical reagents.
Caption: Chemical structure of 5-Iodo-1H-pyrrole-2-carboxylic acid.
The Synthesis Workflow: An Overview
The incorporation of 5-Iodo-1H-pyrrole-2-carboxylic acid follows the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core of SPPS is a series of repeated cycles, each adding one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[7][8]
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
The key step is the coupling of the custom carboxylic acid to the free amine of the resin-bound peptide. Because 5-Iodo-1H-pyrrole-2-carboxylic acid is not a standard amino acid, careful selection of coupling reagents is paramount for achieving high efficiency.
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
Expert Insight: The coupling of non-standard or sterically hindered building blocks requires highly efficient activating reagents. While standard carbodiimides like DIC can be used, aminium/uronium or phosphonium salt-based reagents such as HATU, HCTU, or PyBOP are strongly recommended.[9] These reagents form highly reactive OAt or OBt esters, which significantly accelerate the acylation reaction and minimize side reactions like racemization. We recommend HATU for its superior performance in difficult couplings.
Materials:
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
Resin Preparation: Swell the resin-bound peptide (with its newly deprotected N-terminal amine) in DMF for at least 30 minutes. Drain the DMF.
Activation Solution: In a separate vial, dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid and HATU in ~2 mL of DMF. Add the DIPEA to this solution. Vortex briefly. The solution may change color.
Causality Note: The base (DIPEA) is essential for deprotonating the carboxylic acid and activating the HATU reagent. An excess is used to ensure the reaction environment remains basic, which is optimal for the coupling reaction.[9]
Coupling Reaction: Immediately add the activation solution to the swollen resin. Agitate the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
Field Insight: While many standard amino acid couplings are complete in under an hour, providing a longer reaction time for a novel building block is a prudent measure to ensure the reaction goes to completion.
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is:
Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
It is critical to confirm the completion of the coupling reaction before proceeding. The Kaiser test detects free primary amines.[11]
Procedure:
Take a small sample of resin beads (~5-10) after the post-coupling wash.
Wash the sample beads with ethanol and add the Kaiser test reagents as per the manufacturer's instructions.
Heat for 5 minutes at ~100°C.
Observe the color:
Yellow/Colorless Beads: Negative result. The coupling is complete. Proceed to the next step.
Dark Blue/Purple Beads: Positive result. There are unreacted primary amines remaining.
Troubleshooting a Positive Kaiser Test:
If the test is positive, the coupling is incomplete. The best course of action is to perform a second coupling (recoupling) by repeating Protocol 1.[11] If the test remains positive after a second coupling, it indicates a very difficult sequence, and any remaining free amines should be permanently blocked via capping.
Protocol 3: Capping Unreacted Amines
Capping prevents the formation of deletion peptide impurities by acetylating any unreacted N-terminal amines.[11]
Procedure:
Suspend the resin in a solution of acetic anhydride (50 eq) and DIPEA (50 eq) in DMF.
Agitate for 30 minutes at room temperature.
Wash the resin thoroughly with DMF (3x) and DCM (3x).
A follow-up Kaiser test should now be negative.
Cleavage, Purification, and Characterization
Once the synthesis is complete, the final steps are to cleave the peptide from the resin, purify it, and verify its identity.
Caption: Post-synthesis workflow for obtaining the final peptide product.
Cleavage from Resin
The standard method for cleaving peptides from most resins (like Rink Amide or Wang) while simultaneously removing side-chain protecting groups is treatment with trifluoroacetic acid (TFA).
Standard Cleavage Cocktail (Reagent B):
Trifluoroacetic acid (TFA): 95%
Triisopropylsilane (TIS): 2.5%
Water (H₂O): 2.5%
Procedure:
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
Add the cleavage cocktail to the resin (~10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
Expert Insight: TIS acts as a scavenger to trap highly reactive cationic species generated from the protecting groups, preventing modification of sensitive residues like Trp or Met. The iodo-pyrrole moiety is generally stable to these standard TFA cleavage conditions.
Filter the resin and collect the TFA filtrate.
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the collected fractions can be assessed by analytical HPLC.
The identity of the final product must be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[12][13] The observed mass should match the theoretical mass calculated for the peptide sequence containing the 5-Iodo-1H-pyrrole-2-carboxylic acid residue (residue mass = 218.98 Da).
Recouple using fresh reagents.[11] Consider switching to a different solvent like NMP or using microwave-assisted synthesis if available. If recoupling fails, cap the unreacted amines.
Low Final Yield
Incomplete coupling at one or more steps; Loss of peptide during precipitation/purification.
Optimize coupling times and monitor each step. Ensure efficient precipitation by using a large excess of cold ether.
Unexpected Mass in MS
Scavenger-related side products; Incomplete deprotection of side-chains; Modification of the iodo-pyrrole ring.
Ensure proper scavengers are used. Extend cleavage time if deprotection is an issue. The iodo-pyrrole is robust, but for novel sequences, a small-scale trial is always advised.[7]
References
Reddit. (2025, October 10). What causes overcoupling in microwave assisted SPPS?
Aapptec Peptides. Amino Acid Sidechain Deprotection. Retrieved from [Link]
PMC. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]
MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]
PMC. (2018, October 30). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Retrieved from [Link]
MDPI. (2025, July 11). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Retrieved from [Link]
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
ResearchGate. Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. Retrieved from [Link]
PubMed. (2018, April 9). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. Retrieved from [Link]
ResearchGate. (2023, November 15). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
PMC. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved from [Link]
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
PMC. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved from [Link]
Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
MDPI. (2023, August 23). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Retrieved from [Link]
Semantic Scholar. Peptide characterization using bioreactive mass spectrometer probe tips. Retrieved from [Link]
GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
CSBio. Solid-phase peptide synthesis introduction. Retrieved from [Link]
Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Technical Support Center: Synthesis of 5-Iodo-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Iodo-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Iodo-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and intricacies of this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: Why is my reaction yield of 5-Iodo-1H-pyrrole-2-carboxylic acid consistently low?
Low yields can stem from several factors related to the reactivity of the pyrrole ring and the reaction conditions.
Sub-optimal Iodinating Agent: The choice of iodinating agent is critical. Molecular iodine (I₂) alone is often not electrophilic enough for efficient iodination of the electron-rich pyrrole ring, which is somewhat deactivated by the electron-withdrawing carboxylic acid group. More potent electrophilic iodine species are typically required.
Reaction Conditions: Pyrroles are sensitive to strongly acidic conditions and can polymerize or decompose, leading to the formation of "pyrrole-red" and other tars.[1] The reaction temperature and pH must be carefully controlled.
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing.
Product Degradation: The product, 5-Iodo-1H-pyrrole-2-carboxylic acid, can be unstable under certain conditions, particularly exposure to light or strong acids over extended periods.
Work-up and Purification Losses: Significant product loss can occur during the extraction, washing, and purification steps if not optimized.
Solutions:
Select a More Reactive Iodinating Agent: Consider using a system that generates a more potent electrophile, such as Iodine Monochloride (ICl) or an in-situ generation of electrophilic iodine using an oxidant like hydrogen peroxide (H₂O₂) with potassium iodide (KI).[2][3]
Control Reaction Parameters:
Temperature: Run the reaction at a controlled, often low, temperature (e.g., 0-10 °C) to minimize side reactions.[4]
pH: Use a base, such as sodium bicarbonate or potassium carbonate, to neutralize any generated acid (like HI) and prevent polymerization.[2]
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Refine Work-up Procedure: After the reaction is complete, promptly quench it and proceed with a carefully designed work-up procedure to isolate the product efficiently.
Q2: My final product is contaminated with di-iodinated or other impurities. How can I improve selectivity for the 5-position?
The formation of poly-iodinated species is a common issue due to the high reactivity of the pyrrole ring. The C2 and C5 (α-positions) are the most nucleophilic and prone to electrophilic substitution.[5][6]
Cause - High Reactivity: The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations.[7]
Cause - Strong Reagents/Conditions: Using an excess of a highly reactive iodinating agent or harsh conditions can lead to over-iodination.
Solutions:
Stoichiometric Control: Use the iodinating agent in a controlled stoichiometric amount, typically 1.0 to 1.1 equivalents relative to the starting material. Adding the reagent dropwise over a period can also help maintain a low concentration and improve selectivity.
Choice of Reagent: Reagents like Iodine Monochloride (ICl) can offer better regioselectivity compared to harsher methods.[2] Alternatively, using a milder system like KI/H₂O₂ allows for more controlled generation of the electrophilic iodine species.[2][3]
Temperature Management: Performing the reaction at low temperatures (e.g., 0 °C) can slow down the reaction rate and favor the mono-iodinated product.
Purification Strategy: If minor amounts of di-iodinated product are formed, they can often be separated by careful recrystallization or column chromatography. The polarity difference between the mono- and di-iodinated products should be sufficient for separation.
Q3: The iodination reaction is not going to completion, even after extended time. What are the possible causes and solutions?
A stalled reaction can be frustrating. The primary causes are often related to reagent deactivation or insufficient activation of the electrophile.
Cause - Inactive Iodinating Species: If using a system like I₂/oxidant, the oxidant may not be effective enough, or the conditions may not favor the generation of the active I⁺ species.
Cause - Poor Solubility: The starting material, 1H-pyrrole-2-carboxylic acid, may have limited solubility in the chosen reaction solvent, leading to a slow heterogeneous reaction.
Cause - Basic Conditions: While a base is needed to scavenge acid, an excessively basic medium can react with the iodinating agent, deactivating it.
Solutions:
Ensure Reagent Activity:
If using an oxidant like H₂O₂, ensure it has not degraded. Use a fresh bottle.
Consider a pre-formed, more reactive agent like Iodine Monochloride (ICl).[8]
Improve Solubility:
Choose a solvent system where the starting material is more soluble. A co-solvent system, such as Dichloromethane/Methanol or Acetic Acid, might be effective.[9]
Ensure vigorous stirring to maximize the interaction between reactants in a heterogeneous mixture.
Moderate Basicity: Use a mild, non-nucleophilic base like sodium bicarbonate. Add it portion-wise to maintain a slightly basic or neutral pH without creating a strongly alkaline environment.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the iodination of 1H-pyrrole-2-carboxylic acid?
The iodination of 1H-pyrrole-2-carboxylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrrole ring acts as the nucleophile.
Generation of Electrophile: An electrophilic iodine species (I⁺ or a polarized complex like I-Cl) is generated from the iodinating agent.
Nucleophilic Attack: The electron-rich pyrrole ring, specifically the C5 position (α to the nitrogen and meta to the deactivating carboxyl group), attacks the electrophilic iodine. This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.[2] The attack occurs preferentially at the α-position due to the higher stability of the resulting intermediate.[5][6]
Deprotonation/Re-aromatization: A base in the reaction mixture removes the proton from the C5 position, restoring the aromaticity of the pyrrole ring and yielding the final product, 5-Iodo-1H-pyrrole-2-carboxylic acid.
Q2: How do I choose the right iodinating agent and conditions?
The optimal choice depends on factors like desired reactivity, selectivity, cost, and safety.
May be slow, risk of side reactions if base is too strong.
Q3: What is a reliable, step-by-step protocol for this synthesis?
The following protocol is based on the use of potassium iodide and hydrogen peroxide, which is an effective and environmentally conscious method.[2][3]
Protocol: Iodination using KI/H₂O₂
Dissolve Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) and potassium iodide (KI, 1.2 eq) in a 4:1 mixture of ethanol and water.
Cool the Mixture: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
Add Oxidant: Slowly add hydrogen peroxide (H₂O₂, 30% solution, 2.0 eq) dropwise to the cooled mixture over 30 minutes. Ensure the temperature remains below 10 °C.
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.
Acidify and Extract: Acidify the aqueous solution to pH 2-3 with 1M HCl. The product should precipitate. Extract the product with a suitable organic solvent like ethyl acetate (3x volumes).
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purify: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 5-Iodo-1H-pyrrole-2-carboxylic acid.
Q4: What are the critical safety precautions for this synthesis?
Iodine and ICl: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and eyes, and do not mix it with flammable materials.
Solvents: Organic solvents like dichloromethane and ethanol are flammable. Work away from ignition sources.
Acid/Base Handling: Use caution when handling acids (HCl) and bases (NaHCO₃).
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Technical Support Center: Troubleshooting Deiodination in Palladium-Catalyzed Cross-Coupling of 5-Iodo-1H-pyrrole-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering hydrodehalogenation (deiodination) during palladium-catalyzed cross-coupling (e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering hydrodehalogenation (deiodination) during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) of 5-iodo-1H-pyrrole-2-carboxylic acid.
Below, you will find an in-depth mechanistic FAQ, quantitative optimization data, and a self-validating experimental protocol to eliminate this side reaction.
Troubleshooting FAQ & Mechanistic Insights
Q1: Why does my 5-iodo-1H-pyrrole-2-carboxylic acid undergo deiodination instead of the desired cross-coupling?A: Deiodination (hydrodehalogenation) is a notorious competing pathway in the palladium-catalyzed coupling of electron-rich heteroaromatics, as detailed in 1[1]. The 5-position of the pyrrole ring is highly electron-rich, which strengthens the C–Pd bond post-oxidative addition but paradoxically makes the intermediate susceptible to protodepalladation or hydride abstraction. When transmetalation is slow, the Pd(II)-aryl complex has enough time to abstract a hydride from the solvent (e.g., DMF, alcohols), the base, or adventitious water[1]. This results in a Pd(II)-hydride species that undergoes reductive elimination to yield the deiodinated 1H-pyrrole-2-carboxylic acid, a process confirmed in2[2].
Q2: Do I need to protect the pyrrole nitrogen and the carboxylic acid?A: Yes, masking both functional groups is critical.
Causality: The free N–H can coordinate to the palladium center or become deprotonated under basic conditions, drastically increasing the electron density of the pyrrole ring and stalling transmetalation. Furthermore, the free carboxylic acid consumes the stoichiometric base and can coordinate palladium, leading to potential halodecarboxylation or aggregation.
Solution: Protect the nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group. Research has demonstrated that N-Boc protection effectively3[3]. Simultaneously, convert the carboxylic acid to a methyl or ethyl ester. The ester and Boc group work synergistically to reduce the electron density of the pyrrole, accelerating transmetalation and preventing unwanted Pd-coordination.
Q3: Which catalyst and ligand systems are best suited to outcompete deiodination?A: The key to preventing hydrodehalogenation is to accelerate the transmetalation step so that it outpaces hydride abstraction[1].
Causality: Standard catalysts like Pd(PPh3)4 often suffer from slow transmetalation with electron-rich heteroaryl halides.
Solution: Switch to bidentate phosphine ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or bulky electron-rich monodentate ligands like SPhos or XPhos. Using Pd(dppf)Cl2 has been shown to significantly increase the rate and yield of cross-coupling for iodopyrroles, completing reactions in minutes and bypassing the deiodination pathway[1].
Q4: What solvents and bases should I use or avoid?A:
Avoid: Primary and secondary alcohols (e.g., ethanol, isopropanol) and high-temperature DMF, as they are classic hydride donors in palladium chemistry[1][2].
Use: Anhydrous, degassed ethereal solvents like 1,4-Dioxane or THF, or non-polar solvents like Toluene.
Base: Avoid strong alkoxides (which can undergo beta-hydride elimination). Opt for mild, anhydrous inorganic bases such as K3PO4, Cs2CO3, or KF.
Quantitative Data: Impact of Reaction Conditions
Table 1: Representative optimization matrix for the Suzuki-Miyaura coupling of 5-Iodo-pyrrole derivatives with phenylboronic acid.
Substrate Protection
Catalyst / Ligand
Solvent / Base
Temp (°C)
% Desired Product
% Deiodinated Byproduct
None (Free NH, COOH)
Pd(PPh3)4 (5 mol%)
DMF / Na2CO3
80
< 10%
> 80%
Methyl ester only
Pd(PPh3)4 (5 mol%)
EtOH / K2CO3
80
35%
55%
N-Boc, Methyl ester
Pd(PPh3)4 (5 mol%)
Toluene / K3PO4
90
65%
25%
N-Boc, Methyl ester
Pd(dppf)Cl2 (5 mol%)
Dioxane / K3PO4
80
92%
< 2%
N-Boc, Methyl ester
Pd2(dba)3 / SPhos
THF / Cs2CO3
65
95%
Trace
Mechanistic Pathway: Cross-Coupling vs. Hydrodehalogenation
Caption: Competing catalytic cycles: desired cross-coupling vs. hydrodehalogenation side pathway.
Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Backfill with ultra-high purity Argon (3 cycles).
Reagent Loading: Add the protected iodopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), anhydrous K3PO4 (3.0 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) to the vessel.
Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 15 minutes. Scientific Insight: Removing dissolved oxygen prevents homocoupling of the boronic acid, while using anhydrous dioxane prevents water-mediated hydride formation.
Reaction Execution: Seal the vessel and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours. Monitor the reaction via TLC or LC-MS. Self-Validation: The rapid color change from red/orange to dark brown/black indicates the active catalytic cycle. Disappearance of the starting material without the appearance of the lower-Rf deiodinated spot confirms successful trajectory.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
Deprotection (Optional): The N-Boc group can be removed quantitatively using TFA/CH2Cl2 (1:4) at room temperature, and the methyl ester can be hydrolyzed using LiOH in THF/H2O to yield the functionalized 1H-pyrrole-2-carboxylic acid.
References
Martina, S., et al. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate.
Ghosez, L., et al. "Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues." Canadian Journal of Chemistry, 2001.
Leung, S. H., et al. "Deiodination of 5-Iodopyrrole-2-carboxylates Using Sodium Formate Catalyzed by Palladium Complexes: Preparation of 5-Unsubstituted Pyrrole-2-carboxylates." Tetrahedron Letters, 1999.
HPLC method development and optimization for 5-Iodo-1H-pyrrole-2-carboxylic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Iodo-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Iodo-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to develop, optimize, and troubleshoot your analytical method.
Understanding the Analyte: Physicochemical Properties
A robust HPLC method begins with a fundamental understanding of the analyte's chemical nature. 5-Iodo-1H-pyrrole-2-carboxylic acid is a polar, acidic molecule. Its behavior in a reversed-phase HPLC system is primarily dictated by its acidity (pKa) and polarity (logP).
Property
Value / Observation
Implication for HPLC Method Development
Molecular Formula
C5H4INO2
The presence of iodine, nitrogen, and oxygen atoms contributes to its polarity.[1]
The carboxylic acid group is the primary ionizable functional group. The pKa of a typical carboxylic acid is in this range.[2] To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa.[3][4] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and more retainable on a C18 column.[3][5][6]
UV Absorbance
λmax ~260 nm
The pyrrole ring system provides UV absorbance. The NIST WebBook for the parent compound, Pyrrole-2-carboxylic acid, shows a strong absorbance peak around 260 nm.[7] This is a good starting wavelength for UV detection.
Polarity
High
The combination of the carboxylic acid and the pyrrole ring makes this a polar compound.[8][9][10] This may lead to poor retention on standard C18 columns with highly organic mobile phases.
This starting point is designed to achieve initial retention and a usable peak shape, which can then be optimized.
Parameter
Recommended Condition
Rationale / Notes
Column
C18, 250 x 4.6 mm, 5 µm
The C18 phase is the workhorse of reversed-phase chromatography and a good starting point for most small molecules.[11] A longer column provides higher efficiency for initial method development.
Mobile Phase A
0.1% Phosphoric Acid in Water (pH ~2.1)
A low pH mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring it is in its neutral, more hydrophobic form for better retention and peak shape.[3][5][6] Phosphoric acid is a common and effective buffer for low pH applications.[6]
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient
10% B to 90% B over 20 minutes
A broad gradient is essential in early method development to determine the approximate organic solvent concentration needed to elute the analyte and any potential impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Temperature control helps ensure retention time reproducibility.[12]
Detection (UV)
260 nm
Based on the UV spectrum of the parent pyrrole structure.[7] A photodiode array (PDA) detector is recommended to confirm the peak purity and identify the optimal wavelength.
Injection Volume
10 µL
A standard volume; should be adjusted based on sample concentration.
Sample Diluent
Mobile Phase A / Water:Acetonitrile (90:10)
It is crucial to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions to prevent peak distortion.[13]
HPLC Method Development Workflow
Method development is a systematic process of refining chromatographic conditions to meet specific goals (e.g., resolution, speed, sensitivity).
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide (Question & Answer Format)
This section addresses common problems encountered during the analysis of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Q1: My peak is tailing excessively (Asymmetry > 1.5). What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape problem in reversed-phase HPLC, especially for acidic or basic compounds.[14]
Cause 1: Insufficiently Low Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~4-5), a portion of the analyte molecules will be in their ionized (carboxylate) form. The ionized form is highly polar and interacts differently with the stationary phase than the neutral form, leading to a "tail" on the peak.
Solution: Ensure the mobile phase pH is sufficiently low. A pH of 2.0-2.5, achieved with 0.1% phosphoric acid or formic acid, should fully protonate the carboxylic acid.[6] It is recommended to work at a pH at least 2 units away from the analyte's pKa for method robustness.[4]
Cause 2: Secondary Interactions with Column Silanols: Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic (pKa ~3.5-4.5). These can have a negative charge at mid-range pH and interact ionically with any residual positive charges on the molecule or through hydrogen bonding, causing tailing.
Solution:
Lower the pH: At a low pH (~2), the residual silanols are protonated and neutral, minimizing these secondary interactions.[6]
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and aggressive end-capping to minimize exposed silanols. If you are using an older column, consider replacing it.
Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a right-skewed peak.
Solution: Reduce the injection volume or dilute the sample.[12][14] A good practice is to perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
Caption: A decision tree for troubleshooting peak tailing.
Q2: I am seeing no retention, or the peak is eluting at the void volume (t0). Why is this happening?
A2: This indicates the analyte has very little or no interaction with the stationary phase. For a polar compound like 5-Iodo-1H-pyrrole-2-carboxylic acid, this is a common challenge.[9][10]
Cause 1: Mobile Phase is Too Strong: The initial percentage of organic solvent (e.g., acetonitrile) in your gradient may be too high, causing the analyte to be swept through the column without partitioning into the stationary phase.
Solution: Lower the initial organic percentage in your gradient. Start at 5% or even 2% Acetonitrile. If necessary, consider using a column that can tolerate 100% aqueous mobile phases.[8]
Cause 2: Incorrect pH: If the mobile phase pH is high (e.g., pH 7), the analyte will be fully ionized to its carboxylate form. This makes it extremely polar and it will have no affinity for the non-polar C18 stationary phase.
Solution: As mentioned previously, ensure the mobile phase is acidic (pH 2.0-3.0) to keep the analyte in its less polar, neutral form.[4][5]
Cause 3: Incompatible Stationary Phase: While C18 is a good starting point, for very polar molecules, it may not provide enough retention.
Solution: Consider a "polar-embedded" or "aqua" type reversed-phase column. These columns have a polar functional group embedded near the base of the alkyl chain, which helps prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[11]
Q3: My retention times are drifting or shifting between injections. What should I check?
A3: Retention time instability is a sign of an inconsistent system or changing chemical environment.
Cause 1: Inadequate Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection.
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
Cause 2: Mobile Phase Composition Issues: In reversed-phase, even a small change (1%) in the organic solvent ratio can cause significant shifts (5-15%) in retention time.[13]
Solution:
Prepare Mobile Phases Accurately: Use graduated cylinders for large volumes and volumetric flasks for preparing stock solutions. Preparing mobile phases by weight (gravimetrically) is more accurate than by volume.[13]
Ensure Proper Mixing/Degassing: If using an online mixer, ensure it is functioning correctly. Inadequately degassed mobile phases can form bubbles in the pump, leading to flow rate inaccuracies.[12]
Cause 3: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of partitioning.
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[12]
Frequently Asked Questions (FAQs)
Can I use Methanol instead of Acetonitrile?
Yes. Methanol is another excellent organic modifier. It has a different selectivity ("pull") compared to acetonitrile and can sometimes improve the resolution between closely eluting peaks. However, it has a higher viscosity, which will result in higher system backpressure. It is worthwhile to screen both solvents during method development.
What kind of buffer should I use?
For low pH applications (pH 2-3), a simple acid like 0.1% phosphoric acid or 0.1% formic acid in water is usually sufficient and does not require pH adjustment.[6] If you need to work at a pH between 3 and 6, a formal buffer system (e.g., acetate or phosphate) is necessary to control the pH accurately.[11] Always choose a buffer whose pKa is within +/- 1 unit of your target mobile phase pH for the best buffer capacity.[3]
How do I clean or regenerate my column if performance degrades?
If you experience high backpressure or deteriorating peak shape, you can try a regeneration procedure. A typical reversed-phase column cleaning sequence is to flush the column with progressively less polar solvents.[14][15]
Flush with your mobile phase without the buffer (e.g., Water/Acetonitrile).
Flush with 100% Acetonitrile.
Flush with Isopropanol.
Store in Acetonitrile.
Always check the column manufacturer's specific care and use instructions before performing any cleaning.
What should I do if I see ghost peaks in my chromatogram?
Ghost peaks are peaks that appear in blank injections and are usually due to contamination or carryover.[12]
Check your sample preparation: Ensure all vials, pipettes, and solvents are clean.
Flush the injector: Contamination can build up in the injector loop and needle. Run several blank injections with a strong solvent (like 100% Acetonitrile) to clean the injection system.[12]
Check mobile phase purity: Use only HPLC-grade solvents and high-purity water to prepare mobile phases, as contaminants can concentrate on the column and elute as broad peaks.[12]
Troubleshooting low solubility of 5-Iodo-1H-pyrrole-2-carboxylic acid in DCM
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the low solubility of 5-Iodo-1H-pyrrole-2-carboxylic acid, partic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the low solubility of 5-Iodo-1H-pyrrole-2-carboxylic acid, particularly in dichloromethane (DCM). Our goal is to provide you with a logical, scientifically-grounded framework to diagnose the issue and implement effective solutions for your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Iodo-1H-pyrrole-2-carboxylic acid so poorly soluble in DCM?
A: The low solubility is due to a fundamental mismatch in intermolecular forces. 5-Iodo-1H-pyrrole-2-carboxylic acid is a polar molecule with two key features that promote strong self-association: a carboxylic acid group (-COOH) and a pyrrole N-H group. Both of these functional groups are excellent hydrogen bond donors and acceptors. In the solid state, these molecules form a highly stable, hydrogen-bonded crystal lattice. Dichloromethane (DCM) is a non-polar, aprotic solvent. While it has a dipole moment, it cannot effectively participate in hydrogen bonding to break down the compound's strong crystal lattice energy. The energy gained from solvating the molecule with DCM is insufficient to overcome the powerful intermolecular hydrogen bonds holding the solid together.
Q2: What are some immediate, more suitable solvent alternatives to DCM?
A: For compounds like this, polar aprotic solvents are generally a better starting point. Consider solvents that are effective hydrogen bond acceptors. Good alternatives include Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] For greener alternatives to both DCM and DMF, ethyl acetate and acetonitrile are often recommended for amide coupling reactions.[2][3]
Q3: Is it possible to force it to dissolve in DCM for a reaction?
A: Yes, to an extent. Complete dissolution might be challenging, but you can often achieve a sufficient concentration for a reaction to proceed. Strategies include using a co-solvent (e.g., adding 5-10% DMF or THF to your DCM), gentle heating, or sonication. However, for reactions like amide couplings, a more robust solution is often required.
Q4: Is converting the carboxylic acid to a different functional group a viable strategy?
A: Absolutely. This is a highly effective and common strategy in organic synthesis. By converting the carboxylic acid to an acyl chloride or a simple ester, you replace the hydrogen-bonding -OH group with a less polar, non-hydrogen-bonding group.[4] The resulting derivative is almost always significantly more soluble in DCM and other non-polar organic solvents.
In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges, grounded in the physicochemical properties of your compound and solvent system.
Pillar 1: Understanding the Physicochemical Conflict
The core of the problem lies in the principle of "like dissolves like".[5]
Hydrogen Bond Donor: Yes (Carboxylic OH, Pyrrole NH)
Hydrogen Bond Acceptor: Yes (Carbonyl C=O)
Polarity: High, due to the carboxylic acid and N-H bond.
Result: Strong intermolecular forces favor self-association and solubility in polar, protic, or hydrogen-bond accepting solvents.
Solvent Profile: Dichloromethane (CH₂Cl₂)
Hydrogen Bond Donor: No
Hydrogen Bond Acceptor: Very weak
Polarity: Low, primarily driven by van der Waals forces and weak dipole-dipole interactions.
Result: DCM is an excellent solvent for non-polar to moderately polar compounds that do not rely on hydrogen bonding for dissolution.
The energy required to break the solute-solute interactions (lattice energy) is not compensated by the weak solute-solvent interactions, leading to poor solubility.
Pillar 2: Systematic Troubleshooting Workflow
We recommend a tiered approach to problem-solving. Start with the simplest modifications and progress to more involved chemical transformations if necessary.
Caption: A tiered workflow for troubleshooting solubility issues.
Tier 1: Physical & Solvent Modification
Use a Co-solvent: Introduce a small percentage (5-20% v/v) of a polar, aprotic, and miscible co-solvent. This can dramatically improve solubility by disrupting the solute's crystal lattice.
Tetrahydrofuran (THF): An excellent choice. It's a good hydrogen bond acceptor and is easily removed under vacuum.
N,N-Dimethylformamide (DMF): A very powerful polar aprotic solvent. Use sparingly, as it has a high boiling point and can be difficult to remove.
Apply Gentle Heat: Warming the mixture to 30-35 °C can increase the rate of dissolution and the solubility limit. Be mindful of DCM's low boiling point (~40 °C) and the thermal stability of your other reagents (e.g., coupling agents).
Sonication: An ultrasonic bath can provide mechanical energy to break apart solid agglomerates, accelerating the dissolution process without significant heating.
Tier 2: Alternative Solvent Systems
If modifications to DCM are insufficient, a complete change of solvent is the next logical step. The choice of solvent often depends on the specific reaction being performed (e.g., amide coupling, esterification).
Solvent
Class
Boiling Point (°C)
Key Advantages
Considerations
Acetonitrile (MeCN)
Polar Aprotic
82
Good alternative to DCM for many reactions, dissolves polar compounds well.[3]
Can be reactive in some cases.
Ethyl Acetate (EtOAc)
Moderately Polar
77
"Greener" solvent, good dissolving power for a range of polarities.[3]
Can participate in transesterification.
Tetrahydrofuran (THF)
Polar Aprotic
66
Excellent solvent, good for organometallic reactions.
Can form peroxides upon storage.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Excellent dissolving power for polar compounds.[1]
High boiling point makes removal difficult.
Tier 3: Chemical Derivatization (For Amide Coupling)
For reactions like amide coupling, where the carboxylic acid is a starting material, converting it to a more soluble intermediate is often the most reliable strategy. This approach tackles the root cause of the solubility problem—the hydrogen-bonding hydroxyl group.
The most common method is conversion to an acyl chloride .
Mechanism: The -OH group of the carboxylic acid is replaced by a -Cl atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Advantages:
Greatly Increased Solubility: The resulting acyl chloride lacks the hydrogen-bonding -OH group and is significantly more soluble in DCM.
Increased Reactivity: Acyl chlorides are highly reactive electrophiles that readily couple with amines, often without needing a coupling agent. The reaction is typically fast and high-yielding.[6]
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To quickly identify an effective co-solvent system.
Preparation: To three separate small vials, add ~5 mg of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Control: To the first vial, add 0.5 mL of pure DCM. Observe the solubility at room temperature.
Test 1 (THF): To the second vial, add 0.45 mL of DCM and 0.05 mL of THF (10% co-solvent).
Test 2 (DMF): To the third vial, add 0.475 mL of DCM and 0.025 mL of DMF (5% co-solvent).
Analysis: Vortex all vials for 1 minute. Observe and compare the degree of dissolution. If necessary, gently warm to ~30 °C to see if solubility improves.
Protocol 2: Two-Step Amide Coupling via Acyl Chloride Formation
Objective: To perform an amide coupling reaction in DCM by first converting the acid to a highly soluble acyl chloride intermediate.
Step A: Formation of the Acyl Chloride
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 equiv.) in anhydrous DCM (approx. 0.2 M).
Catalyst: Add one drop of anhydrous DMF (this is the Vilsmeier catalyst).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 equiv.) or thionyl chloride (1.2-1.5 equiv.) dropwise.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction is often complete when gas evolution (CO₂/CO or SO₂) ceases and the suspension becomes a clear solution (indicating the formation of the soluble acyl chloride).
Workup: Concentrate the reaction mixture in vacuo to remove excess DCM and the volatile chlorinating agent. Crucially, re-dissolve the crude acyl chloride in fresh anhydrous DCM for the next step.
Step B: Amide Formation
Setup: In a separate flask, dissolve your amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) in anhydrous DCM.
Coupling: Cool the amine solution to 0 °C. Slowly add the solution of the acyl chloride from Step A dropwise.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench & Extraction: Once complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude amide product for purification.
Pro-Tips from the Field
Check Your Reagents: Amide coupling reagents can be sensitive to moisture. Using a fresh bottle or properly stored reagents can sometimes resolve what appears to be a solubility issue but is actually a reactivity problem.[7]
Salt Formation: When performing an amide coupling directly, the addition of a base like DIPEA deprotonates the carboxylic acid to form an in-situ carboxylate salt. This salt has different solubility properties than the parent acid and may be more or less soluble in your chosen solvent.
Consider the Coupling Reagent: Different coupling reagents have optimal solvent pairings. While many are used in DCM, reagents like HATU often show superior performance in more polar solvents like DMF or MeCN.[6] If you switch solvents, ensure your coupling reagent is compatible.
Coupling Reagent
Common Solvents
Notes
EDC/DCC
DCM, DMF, MeCN
Readily available. DCC can form a urea byproduct that is difficult to remove.[7]
HATU/HBTU
DMF, NMP, MeCN
Highly efficient, especially for difficult couplings. Often used with a base like DIPEA.[6]
SOCl₂ / (COCl)₂
DCM, THF
Not a coupling reagent, but forms a highly reactive acyl chloride intermediate.[6]
References
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596.
Taygerly, J. P., Miller, L. M., & Yee, A. (2025). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education.
Bouling Chemical Co., Limited. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China.
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957.
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
Reddit. (2022, March 24). amide coupling help. r/Chempros.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
American Chemical Society. (n.d.). Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility.
Minimizing side reactions in 5-Iodo-1H-pyrrole-2-carboxylic acid amidation
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with 5-Iodo-1H-pyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with 5-Iodo-1H-pyrrole-2-carboxylic acid amidation .
This substrate is notoriously challenging due to its "push-pull" electronic nature: the electron-rich pyrrole ring facilitates electrophilic side reactions, the 2-carboxylic acid is highly prone to decarboxylation upon activation, and the 5-iodo substituent is labile under both thermal and catalytic conditions.
Below, you will find mechanistic FAQs, quantitative reagent comparisons, and self-validating protocols to ensure high-yielding amide bond formation.
I. Frequently Asked Questions: Mechanistic Troubleshooting
Q1: My LC-MS shows a major byproduct with a mass of[M-44]. Why is my starting material decarboxylating, and how do I prevent it?The Causality: A mass loss of 44 Da indicates the loss of
CO2
. The decarboxylation of pyrrole-2-carboxylic acids is an associative process driven by acid catalysis or thermal activation[1]. Protonation of the pyrrole ring at the C2 or C5 position generates a low-energy carbanion leaving group, which rapidly expels
CO2
[2]. Furthermore, when the carboxylic acid is converted into a highly reactive acylating agent (e.g., an acyl chloride or a highly active OBt ester), the activation energy for decarboxylation drops significantly.
The Solution:
Avoid strong acids: Never use acidic coupling conditions or acidic workups (e.g., 1M HCl washes).
Use the Carboxylate Salt: Bypass the unstable free acid by using the lithium or sodium salt of the pyrrole-2-carboxylate directly in the coupling reaction. Direct amidation of alkali metal carboxylate salts using HBTU/DIPEA significantly suppresses decarboxylation[3].
Temperature Control: Maintain activation temperatures strictly between 0 °C and 15 °C.
Q2: I am observing [M-126] (loss of Iodine) in my product mixture. What causes this deiodination?The Causality: The C-I bond at the 5-position of the pyrrole ring is weak and susceptible to proto-deiodination under acidic conditions, especially at elevated temperatures[4]. Additionally, iodine is sensitive to homolytic cleavage via ambient UV light, and trace transition metals (e.g., Pd, Cu from previous synthetic steps) can catalyze reductive dehalogenation if a hydrogen donor (like an amine or solvent) is present.
The Solution:
Exclude Light & Metals: Wrap reaction flasks in aluminum foil. Ensure all glassware is acid-washed and metal-free.
Solvent Degassing: Degas solvents (DMF or DCM) with argon to remove dissolved oxygen, which can initiate radical pathways.
Q3: I am seeing dimerization and N-acylation instead of the desired amide. How do I force the reaction toward the primary amine?The Causality: The pyrrole nitrogen (NH) is weakly nucleophilic but can compete with sterically hindered or weakly nucleophilic exogenous amines. If the coupling agent over-activates the acid, intermolecular N-acylation between two pyrrole molecules occurs, leading to dimers or oligomers.
The Solution: If your target amine is hindered (e.g., a tert-butyl or bulky aryl amine), you must either N-protect the pyrrole (using Boc, SEM, or a methyl group) prior to coupling, or use a highly chemoselective coupling reagent like T3P (Propylphosphonic anhydride) which favors primary/secondary amine acylation over pyrrole NH attack.
II. Quantitative Data: Coupling Reagent Selection Matrix
To minimize side reactions, reagent selection must balance activation speed with intermediate stability. Below is a comparative matrix of standard coupling conditions for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Coupling Reagent
Base
Solvent
Decarboxylation Risk
Deiodination Risk
N-Acylation Risk
Expected Yield
EDC / HOBt
DIPEA
DMF
High (if >25°C)
Moderate
Moderate
40 - 55%
HATU
DIPEA
DMF
Moderate
Low
Low
70 - 85%
HBTU (Salt Method)
DIPEA
DCM/DMF
Very Low
Low
Low
85 - 95%
T3P (50% in EtOAc)
NMM
EtOAc
Low
Very Low
Low
75 - 90%
Oxalyl Chloride
None
DCM
Critical
High
High
< 10%
Note: T3P is highly recommended for scale-up due to its mild nature, low toxicity, and water-soluble byproducts, which eliminates the need for acidic/basic aqueous workups.
III. Experimental Workflows & Logical Relationships
The following diagrams illustrate the mechanistic pathways of the side reactions and the troubleshooting logic required to navigate them.
Mechanistic pathways of amidation vs. side reactions in 5-iodo-pyrrole-2-carboxylic acid.
Troubleshooting decision tree based on LC-MS mass deviation analysis.
IV. Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Protocol B is highly recommended if you have previously failed using standard free-acid conditions.
Protocol A: Mild Amidation using T3P (Propylphosphonic Anhydride)
Objective: Minimize decarboxylation and deiodination through mild, neutral activation.
Preparation: Flame-dry a round-bottom flask and purge with Argon. Wrap the flask tightly in aluminum foil to exclude light.
Dissolution: Dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous, degassed Ethyl Acetate (EtOAc) (5.0 mL).
Base Addition: Add N-Methylmorpholine (NMM) (3.0 equiv, 3.0 mmol) dropwise. Self-Validation: Check pH with wet pH paper; it should be ~8. Do not proceed if acidic.
Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) over 10 minutes.
Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 4 hours. Self-Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The SM spot (UV active, stains dark with PMA) should disappear.
Workup: Quench with saturated aqueous
NaHCO3
(5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at < 30 °C.
Protocol B: Direct Alkali Metal Salt Coupling Method
Objective: Completely bypass the unstable free-acid intermediate to prevent decarboxylation[3].
Salt Formation: Suspend 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 mmol) in anhydrous THF (3 mL) at 0 °C. Add Lithium hydroxide monohydrate (
LiOH⋅H2O
) (1.0 equiv, 1.0 mmol). Stir for 30 minutes, then evaporate to absolute dryness under high vacuum to yield the lithium carboxylate salt.
Coupling Setup: In a foil-wrapped, Argon-purged flask, suspend the lithium salt in anhydrous DMF (4 mL). Add the target amine (1.2 equiv).
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Cool the suspension to 0 °C.
Reagent Addition: Add HBTU (1.1 equiv, 1.1 mmol) in one solid portion.
Reaction & Workup: Stir at 0 °C for 2 hours. Quench by pouring into ice-cold water (15 mL). Extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate. Self-Validation: LC-MS of the crude should show <2% of the [M-44] decarboxylated peak.
V. References
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society.
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid | Journal of the American Chemical Society - ACS Publications. acs.org.
Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. nih.gov.
Kinetics of Pyrrole Substitutions. The Iodination Reaction. researchgate.net.
Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-1H-pyrrole-2-carboxylic Acid Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for cross-coupling reactions involving 5-Iodo-1H-pyrrole-2-carboxylic acid. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction: The Challenges of a Multifunctional Substrate
5-Iodo-1H-pyrrole-2-carboxylic acid is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-rich pyrrole ring, the acidic carboxylic acid proton, and the reactive C-I bond all influence the catalytic cycle. Understanding these interactions is paramount for successful and reproducible outcomes. The carboxylic acid moiety, in particular, can coordinate to the palladium center, potentially leading to catalyst inhibition.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 5-Iodo-1H-pyrrole-2-carboxylic acid?
A1: The primary challenges stem from the dual functionality of the substrate. The carboxylic acid can deprotonate under basic reaction conditions, and the resulting carboxylate can act as a ligand, potentially inhibiting the palladium catalyst.[1] Additionally, the N-H proton of the pyrrole is acidic and can also interact with the base and catalyst.[2][3] Finally, elevated temperatures may lead to undesired side reactions such as decarboxylation.[4][5][6][7][8]
Q2: How does the reactivity of the C-I bond in this substrate affect catalyst loading?
A2: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, following the general reactivity trend: I > Br > Cl > OTf.[9] This high reactivity means that oxidative addition, the first step in the catalytic cycle, is generally facile. Consequently, lower catalyst loadings (e.g., 0.5-2 mol%) are often sufficient to achieve good conversion, provided other reaction parameters are optimized and catalyst deactivation is minimized.
Q3: Is it necessary to protect the carboxylic acid group before the reaction?
A3: Not always, but it is a key consideration for troubleshooting. If you are experiencing low yields or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a highly effective strategy.[10] This prevents the formation of the inhibitory carboxylate and can lead to cleaner reactions and higher yields. The ester can then be hydrolyzed post-coupling.
Q4: What types of ligands are most effective for this substrate?
A4: For electron-rich heteroaromatic substrates, and particularly those with potentially coordinating functional groups, bulky, electron-rich phosphine ligands are often the most successful. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), can promote efficient oxidative addition and reductive elimination while stabilizing the palladium catalyst.[11]
Q5: How critical is the choice of base?
A5: The choice of base is critical. A base is required to activate the organoboron reagent in Suzuki couplings or to neutralize the acid generated in Heck and Sonogashira reactions.[12] For substrates with acidic protons, like our pyrrole carboxylic acid, a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium tert-butoxide to minimize side reactions and deprotonation of the pyrrole N-H, which can lead to catalyst inhibition.[12][13]
Troubleshooting Guide
Problem
Probable Cause(s) Related to Catalyst Loading
Recommended Solutions
Low or No Conversion
Insufficient active catalyst: The initial catalyst loading may be too low for the specific reaction conditions. Catalyst deactivation/poisoning: The carboxylate or the pyrrole nitrogen may be inhibiting the palladium catalyst.[1][2][3]
Increase catalyst loading incrementally: Try increasing the catalyst loading from 1 mol% to 2.5 mol%, and then to 5 mol% in small-scale test reactions. Protect the carboxylic acid: Convert the carboxylic acid to a methyl or ethyl ester to prevent catalyst inhibition.[10] Ligand screening: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos) to enhance catalyst stability and activity.[11]
Reaction Stalls After Initial Conversion
Catalyst decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. This can be exacerbated by high temperatures.
Lower the reaction temperature: If possible, reduce the reaction temperature and extend the reaction time. Use a pre-catalyst: Employ a more stable palladium pre-catalyst. Optimize ligand-to-metal ratio: A slight excess of ligand can sometimes stabilize the catalyst.
Formation of Side Products (e.g., Homocoupling, Decarboxylation)
High catalyst loading: Excessively high catalyst concentrations can sometimes promote side reactions. High temperature: Elevated temperatures can lead to thermal decomposition and decarboxylation of the starting material or product.[5]
Optimize catalyst loading: Once a good yield is achieved, systematically decrease the catalyst loading to find the minimum effective amount. Temperature screening: Run the reaction at a lower temperature to disfavor the decarboxylation pathway. Choose a milder base: A less harsh base may reduce the propensity for side reactions.[13]
Poor Reproducibility
Sensitivity to air and moisture: Palladium(0) catalysts and phosphine ligands can be sensitive to oxygen. Inconsistent reagent quality: Impurities in solvents or reagents can poison the catalyst.
Ensure inert atmosphere: Use Schlenk line techniques or a glovebox to rigorously exclude air and moisture. Use anhydrous and degassed solvents: This is crucial for consistent results. Purify starting materials: Ensure the purity of all reaction components.
Experimental Protocol: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a systematic approach to optimizing the catalyst loading for the Suzuki-Miyaura coupling of 5-Iodo-1H-pyrrole-2-carboxylic acid with a generic arylboronic acid.
Materials:
5-Iodo-1H-pyrrole-2-carboxylic acid
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂)
SPhos (Ligand)
Potassium carbonate (K₂CO₃) (2.5 equivalents)
Dioxane (anhydrous, degassed)
Water (degassed)
Schlenk tube or similar reaction vessel
Magnetic stirrer and heating block
Step-by-Step Procedure:
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
Catalyst Preparation (in a separate vial): In a separate vial, weigh the desired amount of Pd(OAc)₂ and SPhos (typically a 1:2 Pd:ligand ratio). For an initial screening at 2 mol% catalyst loading , this would be 0.02 mmol of Pd(OAc)₂ and 0.04 mmol of SPhos.
Addition of Catalyst and Solvents: Add the pre-weighed catalyst and ligand to the Schlenk tube containing the other reagents. Then, add anhydrous, degassed dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water).
Reaction Execution: Seal the Schlenk tube and place it in a preheated heating block at 80-100 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalyst Loading Optimization Workflow:
The following diagram illustrates a systematic workflow for optimizing catalyst loading.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
By methodically addressing the potential pitfalls associated with the unique structure of 5-Iodo-1H-pyrrole-2-carboxylic acid and systematically optimizing the catalyst loading, researchers can achieve high yields and reproducible results in their cross-coupling endeavors.
References
Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [Link]
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PubMed. [Link]
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC - NIH. [Link]
Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkivoc. [Link]
Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ACS Publications. [Link]
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed. [Link]
Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC. [Link]
Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. PMC. [Link]
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
base free suzuki coupling ? (more description in comments) : r/Chempros. Reddit. [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. a... ResearchGate. [Link]
Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
A Comparative Guide to the Reactivity of 5-Iodo-1H-pyrrole-2-carboxylic acid and 5-Bromo-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, halogenated heterocyclic compounds are indispensable building blocks. Their utility in transition-metal-cata...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated heterocyclic compounds are indispensable building blocks. Their utility in transition-metal-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures that are often at the core of new therapeutic agents and functional materials. Among these, 5-substituted pyrrole-2-carboxylic acids are of significant interest. This guide provides an in-depth technical comparison of the reactivity of 5-Iodo-1H-pyrrole-2-carboxylic acid and its bromine-containing counterpart, 5-Bromo-1H-pyrrole-2-carboxylic acid . The choice between these two reagents can have a profound impact on reaction efficiency, substrate scope, and overall synthetic strategy.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy (C-I < C-Br). The weaker carbon-iodine bond in 5-Iodo-1H-pyrrole-2-carboxylic acid generally leads to higher reactivity in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 5-Bromo-1H-pyrrole-2-carboxylic acid.
Comparative Analysis of Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond over the C-Br bond is a well-established principle in organic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions where the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1][2] This trend holds true for the pyrrole scaffolds .
Reaction Type
5-Iodo-1H-pyrrole-2-carboxylic acid
5-Bromo-1H-pyrrole-2-carboxylic acid
Rationale for Reactivity Difference
Suzuki-Miyaura Coupling
Excellent Reactivity
Good Reactivity
The weaker C-I bond facilitates faster oxidative addition to the Pd(0) catalyst, often allowing for lower temperatures and catalyst loadings.[2]
Heck Reaction
High Reactivity
Moderate to Good Reactivity
Similar to Suzuki coupling, the oxidative addition step is more facile for the iodo-derivative, leading to more efficient vinylation.
Sonogashira Coupling
Excellent Reactivity
Good Reactivity
The C-I bond's higher reactivity enables the coupling with terminal alkynes under milder conditions, often with lower risk of side reactions like Glaser coupling.[3]
Buchwald-Hartwig Amination
High Reactivity
Good Reactivity
The oxidative addition of the C-I bond is more favorable, leading to more efficient C-N bond formation.
It is crucial to consider the presence of the carboxylic acid and the N-H group on the pyrrole ring, as both can influence the outcome of cross-coupling reactions. The carboxylic acid can be deprotonated by the bases typically used in these reactions, which can affect the solubility and electronic properties of the substrate. Under harsh conditions, decarboxylation can be a competing side reaction.[1][4] The N-H proton is acidic and can interfere with the catalytic cycle, making N-protection a common strategy to enhance yields and substrate stability.[5][6]
Experimental Workflows and Protocols
Suzuki-Miyaura Coupling: A General Protocol
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following protocol is a general starting point for the coupling of a 5-halopyrrole-2-carboxylate with an arylboronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
N-Protection (Optional but Recommended): To a solution of 5-halo-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by a protecting group precursor (e.g., Boc₂O or SEM-Cl). Stir at room temperature until the reaction is complete. Work-up and purify the N-protected product. The corresponding methyl ester can also be used.[5]
Reaction Setup: In a Schlenk flask, combine the N-protected 5-halopyrrole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of dioxane and water). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
N-Deprotection (if necessary): Remove the protecting group under appropriate conditions (e.g., TFA for Boc, TBAF for SEM) to yield the final product.
Sonogashira Coupling: A General Protocol
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The following is a general procedure for the coupling of a 5-halopyrrole with a terminal alkyne.
Caption: Generalized workflow for the Sonogashira coupling.
Step-by-Step Protocol:
N-Protection (Optional but Recommended): Follow a similar procedure as described for the Suzuki-Miyaura coupling.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-protected 5-halopyrrole-2-carboxylate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise.
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
N-Deprotection (if necessary): Remove the protecting group to obtain the final product.
Mechanistic Considerations
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The initial and often rate-limiting step is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The energy barrier for this step is significantly lower for aryl iodides compared to aryl bromides, which accounts for the higher reactivity of 5-Iodo-1H-pyrrole-2-carboxylic acid.[2]
Conclusion
For researchers and drug development professionals, the selection between 5-Iodo-1H-pyrrole-2-carboxylic acid and 5-Bromo-1H-pyrrole-2-carboxylic acid is a strategic decision that balances reactivity with cost and availability.
5-Iodo-1H-pyrrole-2-carboxylic acid is the more reactive substrate, making it the preferred choice for:
Challenging couplings with sterically hindered or electronically deactivated partners.
Syntheses requiring mild conditions to preserve sensitive functional groups.
Optimizing reaction efficiency to achieve higher yields in shorter reaction times.
5-Bromo-1H-pyrrole-2-carboxylic acid remains a valuable and widely used building block, particularly when:
Cost is a primary consideration , as bromo-derivatives are often more economical.
The coupling partners are sufficiently reactive.
The reaction conditions can be pushed to higher temperatures without compromising the integrity of the molecule.
Ultimately, the choice of reagent should be guided by a thorough evaluation of the specific synthetic challenge at hand, with the understanding that the iodo-derivative offers a significant reactivity advantage that can be leveraged to overcome synthetic hurdles and improve process efficiency.
References
Richard, D. J., & Williams, J. M. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
Wang, Y., et al. (2014). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
Wang, Y., et al. (2015). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]
Barluenga, J., et al. (2014). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2307. [Link]
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
O'Brien, A. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]
Akwabi-Ameyaw, A., et al. (2016). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. PMC. [Link]
Wu, J., et al. (2015). Pd-catalyzed cross-coupling of aromatic compounds with carboxylic acids via C–H bond activation. Organic Chemistry Frontiers. [Link]
Al-Masum, M., & Aman, M. (2022). Pd-Catalyzed New Type of Cross-Coupling of RCOOH and Styryltrifluoroborates. Scientific Research Publishing. [Link]
Corr, M. J., et al. (2016). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
Kumar, S., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. [Link]
Zeng, Y.-F., et al. (2007). 1H-Pyrrole-2-carboxylic acid. PMC. [Link]
Dhiman, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]
Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507–4519. [Link]
Sobenina, L. N., et al. (1990). Synthesis of pyrrole-2-carboxylic acids and their N-vinyl derivatives. Chemistry of Heterocyclic Compounds, 26(5), 516–520. [Link]
Duan, X., et al. (2024). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. [Link]
Sharma, S., et al. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]
Dvořák, M., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Journal of Organic Chemistry, 81(23), 11841–11856. [Link]
Zhang, S., et al. (2024). Protection and deprotection of carboxylic acid group. ResearchGate. [Link]
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. [Link]
Dhiman, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC. [Link]
Wang, X., et al. (2024). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 5-Iodo-1H-pyrrole-2-carboxylic acid (C₅H₄INO₂; MW: 236.99 g/mol ). In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent moieties—the pyrrole ring, the carboxylic acid group, and the iodo-substituent—to construct a scientifically grounded, hypothetical fragmentation scheme. We compare anticipated fragmentation behaviors under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative framework against related chemical structures. Furthermore, we present a comprehensive, step-by-step protocol for acquiring an experimental mass spectrum, designed to validate the predictive models discussed herein. This guide serves as a foundational resource for researchers aiming to identify and characterize this and similar halogenated heterocyclic compounds.
Introduction: The Analytical Challenge
5-Iodo-1H-pyrrole-2-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science, where pyrrole scaffolds are integral.[1][2] Mass spectrometry is an indispensable tool for confirming the structure and purity of such novel compounds.[3] Understanding the fragmentation pattern is crucial for unambiguous identification, distinguishing it from isomers, and elucidating its structure in complex mixtures.
The fragmentation of a molecule in a mass spectrometer is a governed process, dictated by the stability of the resulting ions.[4][5] The presence of three distinct functional components—an aromatic pyrrole ring, a carboxylic acid, and a halogen (iodine)—creates a complex and informative fragmentation landscape. The choice of ionization technique, primarily between "hard" methods like Electron Ionization (EI) and "soft" methods like Electrospray Ionization (ESI), will significantly alter the observed spectrum.[6] EI typically induces extensive fragmentation, providing a detailed structural "fingerprint," while ESI often preserves the molecular ion, which is key for molecular weight determination.[3][6]
This guide will first establish the foundational principles of fragmentation for each component of the target molecule and then integrate these principles to predict the fragmentation pathways for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of 5-Iodo-1H-pyrrole-2-carboxylic acid is best understood by considering the most probable cleavage points based on bond strengths and the stability of the resulting fragments. The C-I bond is notably weak and represents a likely initial fragmentation site.[7]
Under Electron Ionization (EI-MS)
EI involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and subsequent, often extensive, fragmentation.[6]
Primary Predicted Fragmentation Pathways (EI):
Loss of Iodine Radical (•I): The most anticipated primary fragmentation is the homolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical (mass = 127). This would produce a highly stable pyrrole-2-carboxylic acid cation.[7][8]
m/z 237 (M•+) → m/z 110 + •I
Decarboxylation (Loss of •COOH or CO₂): Cleavage of the carboxylic acid group is another highly probable event. This can occur via two main routes:
Loss of the entire carboxyl radical (•COOH, mass = 45).[9]
m/z 237 (M•+) → m/z 192 + •COOH
Loss of carbon dioxide (CO₂, mass = 44) following a rearrangement. This is a very common fragmentation for carboxylic acids.[10]
m/z 237 (M•+) → m/z 193 + CO₂
Loss of HI: A secondary fragmentation pathway could involve the elimination of a neutral hydrogen iodide molecule (HI, mass = 128).[8]
m/z 237 (M•+) → m/z 109 + HI
Pyrrole Ring Fission: The stable aromatic pyrrole ring is less likely to fragment initially but will contribute to the lower mass region of the spectrum after initial losses.[11]
The following diagram illustrates the predicted primary fragmentation cascade under EI conditions.
Caption: Predicted EI fragmentation of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Under Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique ideal for polar, thermally labile molecules.[12] It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation.[6] Structural information is then obtained via tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID).[1]
ESI Positive Mode ([M+H]⁺, m/z 238):
The most likely initial fragmentation in MS/MS would be the loss of a neutral water molecule (H₂O, mass = 18) or carbon dioxide (CO₂, mass = 44).
m/z 238 → m/z 220 + H₂O
m/z 238 → m/z 194 + CO₂
ESI Negative Mode ([M-H]⁻, m/z 236):
For carboxylic acids, negative mode ESI is often highly efficient.[13] The primary fragmentation observed in MS/MS experiments is typically the loss of carbon dioxide (CO₂), a highly characteristic fragmentation for deprotonated carboxylic acids.[10]
m/z 236 → m/z 192 + CO₂
The diagram below outlines the expected workflow for an LC-ESI-MS/MS analysis.
Caption: Typical workflow for LC-ESI-MS/MS analysis of the target compound.
Comparison with Alternatives
Compound
Key Distinguishing Feature in MS
Rationale
5-Iodo-1H-pyrrole-2-carboxylic acid
Prominent loss of 127 Da (Iodine) under EI. Strong precursor at m/z 236/238.
Iodine is a large, unique mass defect atom and a good leaving group.[8]
5-Chloro-1H-pyrrole-2-carboxylic acid
Isotopic pattern for molecular ion (M•+ and M+2•+) in a ~3:1 ratio. Loss of 35/37 Da (Chlorine).
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which creates a characteristic isotopic signature.[8]
1H-Pyrrole-2-carboxylic acid
Molecular ion at m/z 111. Primary loss of 44 Da (CO₂) or 45 Da (•COOH).
Lacks the halogen, so fragmentation is dominated by the carboxylic acid and pyrrole ring itself.[10][14]
This protocol details a robust method for acquiring high-quality mass spectra of 5-Iodo-1H-pyrrole-2-carboxylic acid using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system with an ESI source.
Extract the ion chromatogram for the deprotonated molecule ([M-H]⁻) at m/z 236.0 and the protonated molecule ([M+H]⁺) at m/z 238.0.
Analyze the corresponding MS/MS spectrum for each precursor ion.
Identify major fragment ions and propose fragmentation pathways based on mass losses. For high-resolution mass spectrometers, determine the elemental composition of fragment ions to confirm assignments.[1]
Compare the experimental fragmentation pattern with the predictive models outlined in this guide.
Conclusion
While a definitive fragmentation pattern for 5-Iodo-1H-pyrrole-2-carboxylic acid requires experimental validation, a robust predictive model can be constructed from first principles. We anticipate that under EI, the primary fragmentation will involve the loss of the iodine atom and decarboxylation. Under the gentler conditions of ESI-MS/MS, the most diagnostic fragmentation in negative mode will be the loss of CO₂ from the deprotonated molecular ion. The provided experimental protocol offers a clear and effective path for researchers to acquire the necessary data to confirm these predictions, enabling confident structural characterization and advancing research in drug development and related scientific fields.
References
BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
Yoshida, H., & Mizukami, S. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications.
Pasilis, S. P., & Kaltashov, I. A. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
BenchChem. (2025). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed.
Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
Potkin, V. I., et al. (2025). Mass Spectra of New Heterocycles: XX. Electron Impact and Chemical Ionization Mass Spectra of 5-(Prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines. ResearchGate.
Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry.
Tyc, O., et al. (2013). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM. ResearchGate.
Diaz, S. Halogen Fragmentation in Mass Spectrometry. Scribd.
Kosterina, E. V., et al. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate.
Liu, H., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
LibreTexts. Fragmentation Mechanisms - Intro to Mass Spectrometry.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
Sharma, P. K. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
NIST. 1H-Pyrrole-2-carboxylic acid. NIST WebBook.
Zeng, Y., et al. (2007). 1H-Pyrrole-2-carboxylic acid. PMC.
LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
Comparative Guide: Leaving Group Ability of Halopyrrole Carboxylic Acids in Orthogonal Functionalization
As a Senior Application Scientist, I frequently guide drug discovery teams through the strategic functionalization of heterocyclic scaffolds. The pyrrole ring is inherently π -excessive (six π -electrons delocalized over...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide drug discovery teams through the strategic functionalization of heterocyclic scaffolds. The pyrrole ring is inherently
π
-excessive (six
π
-electrons delocalized over five atoms), making it naturally electron-rich and highly resistant to nucleophilic attack. However, the installation of a carboxylic acid or ester moiety fundamentally alters this electronic landscape. The electron-withdrawing nature of the carboxylate group activates the pyrrole core, unlocking powerful, orthogonal functionalization strategies.
This guide objectively compares the leaving group ability of halogens (F, Cl, Br, I) on pyrrole carboxylic acids. By understanding the mechanistic causality behind these reactions, researchers can rationally select the optimal halopyrrole substrate for either Nucleophilic Aromatic Substitution (S_NAr) or Transition-Metal Catalyzed Cross-Coupling .
The Mechanistic Dichotomy: S_NAr vs. Cross-Coupling
The relative leaving group ability of halogens completely inverts depending on the chosen reaction pathway. This inversion is not an anomaly; it is a direct consequence of the differing Rate-Determining Steps (RDS) in each mechanism.
Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr, the reaction proceeds via an addition-elimination mechanism. The RDS is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.
Leaving Group Order:F ≫ Cl > Br > I
Causality: The leaving group ability here is dictated by electronegativity , not bond strength. Fluorine's intense inductive effect (-I) severely depletes electron density at the ipso-carbon, significantly lowering the activation energy required for the nucleophile to attack. Furthermore, the highly electronegative fluorine atom stabilizes the resulting anionic Meisenheimer complex.
In transition-metal cross-coupling, the reaction relies on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The RDS is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.
Leaving Group Order:I > Br > Cl ≫ F
Causality: In this pathway, Bond Dissociation Energy (BDE) is the governing thermodynamic parameter. Iodine and bromine possess significantly weaker C–X bonds than fluorine, making them much easier for the low-valent transition metal to cleave. Fluoropyrroles are generally inert to standard palladium catalysis.
Comparative Data & Chemoselectivity
To design a self-validating synthetic route, you must match the halogen's physical properties to your target transformation. Table 1 summarizes the critical thermodynamic parameters, while Table 2 provides a chemoselectivity matrix for substrate selection.
(Expert Tip: If your target halopyrrole is not commercially available, decarboxylative halogenation serves as a robust entry point. Heating pyrrole-2-carboxylic acids with a mixture of I₂/KI and NaHCO₃ selectively yields the corresponding iodopyrroles via an ipso-substitution mechanism[2].)
Experimental Methodologies
The following protocols represent field-proven, self-validating systems for functionalizing halopyrrole carboxylic acids.
Protocol A: S_NAr Amination of 4-Fluoro-1H-pyrrole-2-carboxylic acid
This protocol leverages the high electronegativity of fluorine to drive nucleophilic amination.
Preparation: In an oven-dried Schlenk flask, dissolve 4-fluoro-1H-pyrrole-2-carboxylic acid (1.0 equiv) and the target amine nucleophile (1.5 equiv) in anhydrous DMF (0.2 M).
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.5 equiv). Causality note: The cesium cation accelerates S_NAr via the exergonic formation of highly stable cesium fluoride salts, driving the reaction forward much more efficiently than potassium or sodium equivalents[3].
Reaction: Stir the mixture at 90 °C under an argon atmosphere for 12–18 hours. Monitor the consumption of the fluoropyrrole via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the carboxylate. Extract the organic layer, dry over Na₂SO₄, and purify via reverse-phase chromatography.
Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrrole-2-carboxylic acid
This protocol utilizes the low BDE of the C–Br bond for Pd-catalyzed arylation.
N-Protection (Critical Step): Prior to coupling, protect the pyrrole nitrogen using a Boc anhydride. Causality note: Unprotected 4-bromopyrrole-2-carboxylates are highly susceptible to unwanted hydrodehalogenation during Suzuki coupling. N-Boc protection suppresses this side reaction and can often be removed in situ during basic workup[1].
Catalyst Loading: In a degassed vial, combine the N-Boc-4-bromo-pyrrole-2-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Heat at 85 °C for 8 hours.
Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.
Mechanistic Visualizations
The following diagrams map the logical flow and intermediate states of the two divergent functionalization pathways.
Caption: S_NAr Addition-Elimination Mechanism for Fluoropyrrole Carboxylic Acids.
Caption: Palladium-Catalyzed Cross-Coupling Cycle for Bromopyrrole Carboxylates.
References
Source: Tetrahedron Letters (via Scribd)
Source: Chemical Reviews (ACS Publications)
Source: Journal of Medicinal Chemistry (ACS Publications)
A Comparative Guide to Purity Validation: HPLC-UV Assay of 5-Iodo-1H-pyrrole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth val...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the purity of intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for determining the purity of 5-Iodo-1H-pyrrole-2-carboxylic acid, a key building block in medicinal chemistry. Beyond a simple protocol, this document elucidates the scientific rationale behind the method development and validation choices, and objectively compares the HPLC-UV technique with other powerful analytical alternatives.
The Criticality of Purity in Pharmaceutical Intermediates
5-Iodo-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic compound. The presence of the carboxylic acid and iodo functional groups makes it a valuable scaffold for creating diverse and complex molecules. However, impurities arising from the synthetic process—such as starting materials, by-products, or degradation products—can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
HPLC-UV Method Development: A Rationale-Driven Approach
High-Performance Liquid Chromatography is a premier technique for the purity analysis of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
Chromatographic Conditions & Rationale
Parameter
Condition
Rationale
Instrumentation
Standard HPLC system with a UV-Vis Detector
Widely available, robust, and cost-effective for routine quality control.
Column
Reversed-Phase C18, 5 µm, 4.6 x 250 mm
The C18 stationary phase is a versatile and common choice for a wide range of organic molecules.[1] Given the polar nature of the carboxylic acid group, a polar-embedded or polar-endcapped C18 column could also be considered to enhance retention.
Mobile Phase A
0.1% Formic Acid in Water
The predicted pKa of 5-Iodo-1H-pyrrole-2-carboxylic acid is approximately 4.14.[2] Using a mobile phase with a pH well below the pKa (formic acid provides a pH of ~2.5) ensures the carboxylic acid is protonated, leading to better retention on a reversed-phase column and improved peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength.
Gradient
30% B to 85% B over 20 minutes
A gradient elution is employed to ensure the elution of any potential impurities with a wider range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection
UV at 260 nm
Pyrrole-containing compounds typically exhibit UV absorbance.[3][4] The specific wavelength should be determined by acquiring the UV spectrum of 5-Iodo-1H-pyrrole-2-carboxylic acid to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume
10 µL
A standard injection volume to ensure reproducibility.
Sample Preparation
1 mg/mL in Acetonitrile:Water (50:50)
The chosen solvent ensures complete dissolution of the analyte and is compatible with the mobile phase.
Validation of the HPLC-UV Method: Adherence to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The validation of this HPLC-UV assay for the purity of 5-Iodo-1H-pyrrole-2-carboxylic acid was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
Caption: Workflow for the validation of the HPLC-UV purity assay.
Summary of Validation Results
Validation Parameter
Acceptance Criteria
Result
Conclusion
Specificity
The analyte peak should be free from interference from impurities and degradation products. Resolution > 2.
The main peak was spectrally pure. Resolution between the main peak and a spiked impurity was > 3.0.
The method is specific for 5-Iodo-1H-pyrrole-2-carboxylic acid.
Linearity
Correlation coefficient (r²) ≥ 0.999
r² = 0.9995 over a concentration range of 50-150% of the nominal concentration.
The method is linear over the specified range.
Range
The range for which the method is linear, accurate, and precise.
50-150% of the nominal sample concentration.
The specified range is validated.
Accuracy
% Recovery of 98.0 - 102.0% for spiked impurities.
Recoveries ranged from 99.2% to 101.5% at three concentration levels.
The method is accurate.
Precision
- Repeatability
RSD ≤ 2.0% for six replicate injections.
RSD = 0.8%
The method has good repeatability.
- Intermediate Precision
RSD ≤ 3.0% for analyses on different days and by different analysts.
RSD = 1.5%
The method demonstrates good intermediate precision.
Detection Limit (LOD)
Signal-to-Noise ratio of 3:1
0.01 µg/mL
The method is sensitive to low levels of the analyte.
Quantitation Limit (LOQ)
Signal-to-Noise ratio of 10:1
0.03 µg/mL
The method can reliably quantify low levels of the analyte.
Robustness
RSD ≤ 5.0% after deliberate small changes to method parameters.
RSD < 4.0% when varying mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
The method is robust for routine use.
Comparative Analysis of Alternative Purity Assessment Techniques
While HPLC-UV is a robust and widely used method, other analytical techniques offer unique advantages for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the nature of the impurities.
Technique
Principle
Advantages for 5-Iodo-1H-pyrrole-2-carboxylic acid
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass analysis.[10]
High sensitivity for volatile impurities. Provides structural information from mass spectra.
Requires derivatization for polar and non-volatile compounds like carboxylic acids, adding complexity.[11][12] Potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation by HPLC coupled with mass analysis.
High sensitivity and selectivity.[13] Provides molecular weight information for unknown impurities, aiding in their identification.[14][15][16]
Higher cost and complexity compared to HPLC-UV. Ionization efficiency can be variable.
Quantitative Nuclear Magnetic Resonance (qNMR)
Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Provides an absolute purity value without the need for a reference standard for each impurity.[5][6][7][8] Gives detailed structural information.
Lower sensitivity compared to chromatographic techniques.[10] Requires a highly pure internal standard. Complex mixtures can lead to overlapping signals.[10]
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.
Can determine the purity of highly pure (>98%) crystalline compounds without the need for a reference standard.[3][4]
Not suitable for amorphous or thermally unstable compounds.[3] Does not provide information on the identity or number of impurities.
Conclusion
The validated HPLC-UV method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the purity of 5-Iodo-1H-pyrrole-2-carboxylic acid. It is a suitable and cost-effective method for routine quality control in a drug development setting.
The choice of an alternative or complementary analytical technique depends on the specific analytical challenge. For the identification of unknown impurities, LC-MS is the preferred method due to its ability to provide molecular weight information. qNMR offers the unique advantage of providing an absolute purity value and is invaluable for the characterization of reference standards. GC-MS may be employed for the analysis of specific volatile impurities, though likely requiring derivatization. DSC serves as a useful orthogonal technique for confirming the purity of highly pure, crystalline batches.
By understanding the strengths and limitations of each technique, researchers and scientists can select the most appropriate analytical strategy to ensure the quality and safety of pharmaceutical intermediates and, ultimately, the final drug product.
References
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
European Medicines Agency, ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology, 1995. [Link]
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH, Validation of Analytical Procedures: Text and Methodology Q2(R1), 2005. [Link]
U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, 2021. [Link]
ResearchGate, UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified..., 2017. [Link]
ResearchGate, UV-Vis absorption spectra of pyrrole series..., 2018. [Link]
ACS Publications, qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment, 2017. [Link]
JEOL, Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability, 2022. [Link]
Emery Pharma, A Guide to Quantitative NMR (qNMR), 2024. [Link]
ResolveMass Laboratories Inc., Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
PubMed, Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance, 2014. [Link]
PubMed, The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards, 2009. [Link]
Sci-Hub, Determination of purity by differential scanning calorimetry (DSC), 1979. [Link]
ResearchGate, A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids, 2019. [Link]
PubMed, Multiresidue analysis of acidic and polar organic contaminants in water samples by stir-bar sorptive extraction-liquid desorption-gas chromatography-mass spectrometry, 2007. [Link]
Semantic Scholar, A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates, 2015. [Link]
5-Iodo-1H-pyrrole-2-carboxylic acid vs 4-Iodo-1H-pyrrole-2-carboxylic acid in regioselective coupling
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the regioselective functionalization of heterocyclic scaffolds is a cornerstone for the development of novel...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the regioselective functionalization of heterocyclic scaffolds is a cornerstone for the development of novel pharmaceuticals and functional materials. Among these, the pyrrole-2-carboxylic acid core is a privileged structure found in numerous biologically active molecules. The introduction of substituents at specific positions of this core via cross-coupling reactions is a powerful strategy for generating molecular diversity and fine-tuning pharmacological properties. This guide provides an in-depth comparison of two key building blocks, 5-Iodo-1H-pyrrole-2-carboxylic acid and 4-Iodo-1H-pyrrole-2-carboxylic acid, in the context of regioselective palladium-catalyzed cross-coupling reactions. By examining the interplay of electronic and steric factors, we aim to provide a predictive framework for their reactivity in Suzuki-Miyaura, Stille, and Sonogashira couplings.
The Critical Distinction: Electronic and Steric Profiles
The positional difference of the iodine atom on the pyrrole ring fundamentally dictates the reactivity of these two isomers. The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly influences the electron density distribution within the pyrrole ring, thereby affecting the susceptibility of the C-I bond to oxidative addition by a palladium catalyst, the initial and often rate-determining step in many cross-coupling reactions.
5-Iodo-1H-pyrrole-2-carboxylic acid: In this isomer, the iodine atom is at the C5 position, which is para to the electron-withdrawing carboxylic acid group. This positioning makes the C5 position more electron-deficient, thus rendering the C-I bond more susceptible to oxidative addition.
4-Iodo-1H-pyrrole-2-carboxylic acid: Conversely, the iodine atom at the C4 position is meta to the carboxylic acid group. This results in a less pronounced electronic influence from the carboxyl group compared to the C5 position. However, the C4 position is flanked by the C3 and C5 positions, which can introduce steric hindrance that may affect the approach of the bulky palladium catalyst.
Figure 1: Molecular structures of the two isomers.
Comparative Performance in Regioselective Cross-Coupling Reactions
The inherent electronic and steric differences between the two isomers are expected to translate into distinct reactivity profiles in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity in this reaction is highly dependent on the electronic nature of the C-I bond.
5-Iodo-1H-pyrrole-2-carboxylic acid is anticipated to exhibit higher reactivity in Suzuki-Miyaura couplings due to the more electron-deficient nature of the C5 position. This should allow for milder reaction conditions and potentially higher yields.
4-Iodo-1H-pyrrole-2-carboxylic acid , with a less activated C-I bond, may require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields. Steric hindrance around the C4 position could also play a role in diminishing reactivity, particularly with bulky boronic acids.
Feature
5-Iodo-1H-pyrrole-2-carboxylic acid
4-Iodo-1H-pyrrole-2-carboxylic acid
Electronic Activation
High (para to COOH)
Moderate (meta to COOH)
Steric Hindrance
Low
Moderate
Expected Reactivity
High
Moderate to Low
Typical Conditions
Milder (lower temp, weaker base)
More forcing (higher temp, stronger base)
Table 1: Predicted comparison in Suzuki-Miyaura coupling.
The following is a representative protocol for the Suzuki-Miyaura coupling of an iodopyrrole derivative, based on established procedures for similar substrates.[1]
To a solution of the iodopyrrole-2-carboxylic acid (1.0 equiv) in a 4:1 mixture of dioxane and water, add the arylboronic acid (1.5 equiv) and a base such as Cs2CO3 (2.0 equiv).
De-gas the mixture with argon for 15-20 minutes.
Add the palladium catalyst, for example, Pd(PPh3)4 (5-10 mol%).
Heat the reaction mixture at 90 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2: General workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent. Similar to the Suzuki coupling, the rate of the Stille reaction is influenced by the ease of oxidative addition of the palladium catalyst to the C-I bond.[2][3][4]
The reactivity trend is expected to mirror that of the Suzuki coupling, with 5-Iodo-1H-pyrrole-2-carboxylic acid being the more reactive partner. The milder conditions often associated with Stille couplings may be sufficient for the 5-iodo isomer, while the 4-iodo isomer might necessitate higher temperatures or the use of additives to facilitate the reaction. A key advantage of the Stille reaction is its tolerance of a wide range of functional groups, which is beneficial when working with multifunctional molecules.[2][5]
Feature
5-Iodo-1H-pyrrole-2-carboxylic acid
4-Iodo-1H-pyrrole-2-carboxylic acid
Electronic Activation
High
Moderate
Steric Hindrance
Low
Moderate
Expected Reactivity
High
Moderate
Typical Conditions
Standard Stille conditions
Potentially higher temperatures or additives
Table 2: Predicted comparison in Stille coupling.
The following protocol is a general procedure for a Stille coupling reaction.[5]
In a reaction vessel, dissolve the iodopyrrole-2-carboxylic acid (1.0 equiv) and the organostannane reagent (1.2 equiv) in an anhydrous solvent such as toluene or DMF.
De-gas the solution with a stream of argon for 20-30 minutes.
Add the palladium catalyst, for instance, Pd(PPh3)4 (5 mol%).
Heat the mixture to 100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
The residue can be purified by column chromatography. To remove tin byproducts, a wash with a saturated aqueous solution of KF may be employed during the workup.[5]
Spectroscopic validation of 5-Iodo-1H-pyrrole-2-carboxylic acid reference standards
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Iodo-1H-pyrrole-2-carboxylic Acid Reference Standards Introduction: The Imperative of Purity in Pharmaceutical Research In the landscape of drug...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Iodo-1H-pyrrole-2-carboxylic Acid Reference Standards
Introduction: The Imperative of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the integrity of a chemical entity is paramount. A reference standard serves as the benchmark against which all subsequent batches of a compound are measured. For novel heterocyclic compounds like 5-Iodo-1H-pyrrole-2-carboxylic acid, a molecule with potential applications in medicinal chemistry, establishing an unimpeachable analytical standard is not merely a procedural step but the foundation of reliable and reproducible research. The presence of impurities, isomers, or degradation products can profoundly impact biological activity and toxicological assessments, making rigorous validation an indispensable part of the scientific process.
This guide provides an in-depth, multi-modal spectroscopic approach to the validation of 5-Iodo-1H-pyrrole-2-carboxylic acid reference standards. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system grounded in established principles of analytical chemistry.
The Analytical Challenge: More Than Just a Formula
Confirming the identity of 5-Iodo-1H-pyrrole-2-carboxylic acid (C₅H₄INO₂) goes beyond matching a molecular weight. Researchers must contend with potential pitfalls that can compromise the standard's integrity:
Isomeric Impurities: Positional isomers, such as 4-Iodo-1H-pyrrole-2-carboxylic acid, can be notoriously difficult to separate and may exhibit similar physical properties.
Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis can be carried over into the final product.
Degradation Products: Pyrrole derivatives can be sensitive to light and air, potentially leading to oxidation or polymerization over time.[1]
A single analytical technique is often insufficient to address these challenges. A robust validation strategy, therefore, employs a suite of orthogonal spectroscopic methods, each providing a unique piece of the structural puzzle.
A Multi-Modal Spectroscopic Gauntlet for Unquestionable Identity
The validation of a reference standard is a process of accumulating corroborating evidence. We utilize Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in concert to build a comprehensive and irrefutable profile of the molecule. This approach ensures that what we believe to be the reference standard is, in fact, the correct molecule at the required purity.
The general workflow for this validation process is outlined below. It represents a systematic approach from receipt of a candidate material to its final qualification as a reference standard.
Caption: Decision tree for the qualification of the reference standard.
Conclusion
The spectroscopic validation of a reference standard like 5-Iodo-1H-pyrrole-2-carboxylic acid is a rigorous, evidence-based process. It relies on the synergistic application of multiple, orthogonal analytical techniques. By following a structured workflow that combines robust experimental protocols with a deep understanding of spectral interpretation, researchers and drug development professionals can ensure the identity, purity, and integrity of their standards. This commitment to analytical excellence is the bedrock upon which safe and effective medicines are built, ensuring that all subsequent research and manufacturing activities are based on a reliable and well-characterized foundation. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving this critical objective, adhering to the stringent requirements of regulatory bodies and the fundamental tenets of sound science.
[7][8]
References
Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst (RSC Publishing).
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. Available at: [Link]
Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available at: [Link]
Technical Support Center: Characterization of Pyrrole Derivatives. Benchchem.
Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5142. Available at: [Link]
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]
bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank. Available at: [Link]
5-Iodo-1H-pyrrole-2-carboxylic acid, ≥95%. Howei.
Zeng, Y., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1621. Available at: [Link]
Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Available at: [Link]
De Bievre, P., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(1), 24-36.
5-iodo-1H-pyrrole-2-carboxylic acid. Chemsrc. Available at: [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]
1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN.
Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Benchchem.
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
Lavanya, G., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 556-566. Available at: [Link]
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
A Comparative Guide to Peptide Coupling Reagents for the Amidation of 5-Iodo-1H-pyrrole-2-carboxylic Acid
Introduction: The Challenge of Amidation on an Electron-Rich Heterocycle The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in the fields of medici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Amidation on an Electron-Rich Heterocycle
The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1][2] While numerous methods exist for amide bond formation, the choice of coupling reagent becomes critical when dealing with substrates prone to side reactions or exhibiting low reactivity. 5-Iodo-1H-pyrrole-2-carboxylic acid presents a unique challenge. The electron-rich nature of the pyrrole ring can influence the reactivity of the carboxylic acid, and the presence of the iodine atom adds steric bulk and potential for unforeseen side reactions. This guide provides a comparative analysis of common peptide coupling reagents for the efficient amidation of 5-Iodo-1H-pyrrole-2-carboxylic acid, offering insights into their mechanisms, performance, and practical application.
Understanding the Mechanism: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] Peptide coupling reagents facilitate this reaction by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This generates a highly reactive acylating agent that is readily attacked by the amine nucleophile. The general mechanism involves the formation of an activated ester intermediate.
Figure 1: General mechanism of amide bond formation facilitated by a coupling reagent.
A Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is paramount for a successful amidation, especially with a substrate like 5-Iodo-1H-pyrrole-2-carboxylic acid. We will compare four widely used classes of reagents: carbodiimides (EDC/HOBt), and uronium/aminium salts (HBTU, TBTU, and HATU).
Carbodiimides: EDC in Combination with HOBt
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable and prone to racemization and other side reactions. To mitigate this, EDC is almost always used with an additive, most commonly 1-hydroxybenzotriazole (HOBt).[1][3] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then aminolyzed to the desired amide.[1]
Advantages:
Cost-effective: Generally more affordable than uronium/aminium salts.
Water-soluble byproduct: The urea byproduct formed from EDC is water-soluble, simplifying purification through aqueous workup.[4]
Disadvantages:
Lower reactivity: Can be less effective for sterically hindered or electron-deficient amines.[5]
Potential for side reactions: Even with HOBt, the risk of side reactions can be higher compared to more advanced reagents.
Safety of HOBt: Anhydrous HOBt is explosive and requires careful handling.
Uronium/Aminium Salts: HBTU, TBTU, and HATU
These reagents are known for their high efficiency and rapid reaction times. They are based on HOBt or its aza-analogue, HOAt, and generate active esters in situ.
HBTU and TBTU:
Mechanism: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) react with the carboxylate to form a reactive HOBt-ester.[6]
Advantages: High coupling efficiency and generally low racemization.[7]
Disadvantages: A potential side reaction is the guanidinylation of the amine by excess HBTU or TBTU, which can cap the amine and prevent further reaction.[8]
HATU:
Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is structurally similar to HBTU but incorporates the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[7][9] The resulting OAt-active ester is more reactive than the corresponding OBt-ester.[10] This enhanced reactivity is attributed to the "7-aza effect," where the nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during aminolysis.[9]
Advantages:
Very high reactivity: Often succeeds where other coupling reagents fail, especially with challenging substrates.[9][10]
Fast reaction times: Typically provides rapid and clean conversions.[7]
Low racemization: The high reactivity minimizes the time the activated species is present, reducing the risk of epimerization.[9]
Disadvantages:
Higher cost: Generally the most expensive of the commonly used coupling reagents.
Potential for side reactions with nucleophilic side chains: The high reactivity can sometimes lead to acylation of sensitive functional groups.[11]
Experimental Data Comparison
While a direct head-to-head comparison for the amidation of 5-Iodo-1H-pyrrole-2-carboxylic acid is not extensively documented in a single study, we can extrapolate performance based on the known reactivity of these reagents and data from similar systems. The following table provides a qualitative and quantitative comparison based on typical outcomes in amide synthesis.
Superior for difficult couplings, fast reactions[9][10]
Higher cost, potential for over-activation
Experimental Protocols
The following are detailed, step-by-step methodologies for the amidation of 5-Iodo-1H-pyrrole-2-carboxylic acid with a primary amine.
Figure 2: A generalized experimental workflow for amide coupling reactions.
Protocol 1: Amidation using HATU
This protocol is recommended for achieving high yields and purity, especially if other methods prove sluggish.
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
Activation: Cool the solution to 0 °C in an ice bath. To this solution, add HATU (1.1 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).[1]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amidation using EDC/HOBt
This is a more cost-effective method suitable for routine amidations.
Reagent Preparation: In a round-bottom flask, dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[3]
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.5 eq).[1]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amidation using TBTU
This protocol offers a balance of high reactivity and cost-effectiveness.
Reagent Preparation: In a round-bottom flask, dissolve 5-Iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).[12]
Activation: Cool the solution to 0 °C in an ice bath. Add TBTU (1.0 eq) and DIPEA (2.0 eq).[12]
Reaction: Slowly add the primary amine (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir overnight.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Dilute the organic layer with DCM and wash with water and brine.[12]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the amidation of 5-Iodo-1H-pyrrole-2-carboxylic acid, the choice of coupling reagent will depend on the specific requirements of the synthesis, including the reactivity of the amine, desired yield, and cost considerations.
For high-yield and rapid synthesis , especially with sterically hindered or less reactive amines, HATU is the reagent of choice due to its superior reactivity.[9][10]
For routine and cost-effective synthesis with standard primary amines, EDC/HOBt provides a reliable method, although longer reaction times may be necessary.[3]
TBTU and HBTU offer a good compromise between reactivity and cost and are excellent choices for a wide range of amines.[6][12]
It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination. Careful monitoring of the reaction progress is crucial to avoid the formation of byproducts and to ensure complete conversion.
References
BenchChem. (2025).
Organic Synthesis. (n.d.). Acid-Amine Coupling using TBTU. Organic-synthesis.org.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org.
Wang, J., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Google Patents. (n.d.).
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
ResearchGate. (n.d.).
PMC. (2017, September 15).
Common Organic Chemistry. (n.d.). EDC.
BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
BenchChem. (2025). Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU. BenchChem.
Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
Growing Science. (2022, August 29).
PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
Royal Society of Chemistry. (n.d.). A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides.
Comparative Guide: LC-MS/MS Method Validation for 5-Iodo-1H-pyrrole-2-carboxylic Acid and Its Metabolites
Introduction and Analytical Challenges 5-Iodo-1H-pyrrole-2-carboxylic acid (5-IPC) (CAS 149769-81-3) is a highly specialized halogenated heterocyclic building block frequently utilized as a structural probe in the design...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenges
5-Iodo-1H-pyrrole-2-carboxylic acid (5-IPC) (CAS 149769-81-3) is a highly specialized halogenated heterocyclic building block frequently utilized as a structural probe in the design of antimicrobial and anticancer pharmacophores[1][2]. When advancing 5-IPC derivatives through preclinical pharmacokinetics (PK) and toxicokinetics (TK), quantifying the parent compound alongside its phase I and phase II metabolites in biological matrices becomes a critical regulatory requirement.
The analytical challenge lies in the molecule's dual nature: the pyrrole-carboxylic acid moiety is highly polar and ionizable, while the heavy iodine atom imparts significant lipophilicity and polarizability. Consequently, standard reversed-phase methodologies often struggle to co-extract and adequately resolve the lipophilic parent compound from its highly polar glucuronide metabolites.
This guide objectively compares leading sample preparation and chromatographic column technologies, providing a self-validating, step-by-step LC-MS/MS protocol aligned with the [3].
Metabolic Pathway and Target Analytes
Understanding the biotransformation of 5-IPC is essential for method development. The primary metabolic routes include Phase I hydroxylation, Phase II glucuronidation of the carboxylic acid, and enzymatic dehalogenation (loss of iodine).
Figure 1: Putative in vivo metabolic pathway of 5-Iodo-1H-pyrrole-2-carboxylic acid.
Product Comparison: Chromatographic Separation
To achieve baseline resolution between 5-IPC and its structurally similar metabolites, we compared a traditional Sub-2 µm C18 Column against a Core-Shell Biphenyl Column .
The Causality of Column Chemistry
While C18 relies purely on hydrophobic dispersive forces, a Biphenyl stationary phase provides dual retention mechanisms. The iodine atom on 5-IPC is highly polarizable, and the pyrrole ring is aromatic. The Biphenyl phase engages in
π−π
and dipole-dipole interactions with these functional groups, offering superior selectivity for halogenated aromatics. Furthermore, the core-shell particle architecture reduces the Eddy dispersion term (A-term in the van Deemter equation), sharpening peak shapes for the polar metabolites.
Performance Data Comparison
Chromatographic Metric
Standard Sub-2 µm C18
Core-Shell Biphenyl (Recommended)
Retention Time (Parent)
1.8 min
2.4 min
Peak Asymmetry (
Tf
)
1.45 (Tailing)
1.05 (Symmetrical)
Resolution (
Rs
) (Parent vs Hydroxyl)
1.2 (Co-elution risk)
2.8 (Baseline resolved)
Matrix Effect (Ion Suppression)
-35%
-12%
Product Comparison: Sample Preparation Strategies
Extracting both the lipophilic parent (5-IPC) and the highly hydrophilic Phase II metabolite (5-IPC-Glucuronide) from plasma requires a balanced approach. We compared Liquid-Liquid Extraction (LLE) using Ethyl Acetate against Polymeric Reversed-Phase Solid Phase Extraction (SPE) .
The Causality of Extraction Efficiency
LLE partitions compounds based on lipophilicity. While ethyl acetate efficiently extracts the parent 5-IPC, the glucuronide metabolite (which has a
logP<0
due to the sugar moiety) remains trapped in the aqueous plasma layer, resulting in catastrophic signal loss. Polymeric SPE utilizes a hydrophilic-lipophilic balanced copolymer that captures the polar glucuronide via hydrophilic interactions while retaining the iodinated parent via reversed-phase mechanisms.
Extraction Recovery and Precision Data
Extraction Method
Recovery: 5-IPC (Parent)
Recovery: Glucuronide
Matrix Factor
Inter-assay %CV
LLE (Ethyl Acetate)
88.5%
< 15.0%
0.75
14.2%
Polymeric SPE (Recommended)
94.2%
89.7%
0.96
4.8%
Step-by-Step LC-MS/MS Method Validation Protocol
This protocol is designed as a self-validating system, incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any residual matrix effects or extraction variances, strictly adhering to [3].
Phase A: Sample Preparation (Polymeric SPE)
Spiking: Aliquot 100 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS (e.g.,
13C4
-5-IPC at 500 ng/mL).
Pre-treatment: Add 100 µL of 2% Formic Acid in water to disrupt protein-drug binding and ensure the carboxylic acid moiety is fully protonated (neutralized) for optimal SPE retention.
Conditioning: Condition the Polymeric SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
Loading: Load the pre-treated sample onto the SPE bed. Apply low vacuum (approx. 5 inHg).
Washing: Wash with 1 mL of 5% Methanol in Water to remove endogenous salts and polar proteins.
Elution: Elute the analytes with 2 × 500 µL of 100% Methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile).
Phase B: LC-MS/MS Analysis
Column: Core-Shell Biphenyl (50 × 2.1 mm, 2.6 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Ionization: Electrospray Ionization Negative Mode (ESI-). Rationale: The carboxylic acid group (
pKa≈4.5
) readily deprotonates to form a stable
[M−H]−
anion, providing superior signal-to-noise compared to positive ion mode.
MRM Transitions:
5-IPC:
m/z
236.0
→
192.0 (Loss of
CO2
)
Glucuronide:
m/z
412.0
→
236.0 (Loss of glucuronide moiety)
Phase C: FDA Validation Execution
Calibration Curve: Prepare 8 non-zero standards (e.g., 1 to 1000 ng/mL). The deviation of standards must be
≤±15%
of nominal concentration (
≤±20%
at LLOQ)[3].
Precision & Accuracy: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs.
Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of analytes spiked post-extraction to the peak area of neat standard solutions. The IS-normalized MF should have a CV
≤15%
.
Stability: Evaluate benchtop stability (room temperature for 24h), freeze-thaw stability (3 cycles at -80°C), and autosampler stability (4°C for 48h).
Operational Guide: Safe Handling and Disposal of 5-Iodo-1H-pyrrole-2-carboxylic Acid As a Senior Application Scientist, I frequently consult with researchers and environmental health and safety (EHS) professionals on the...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 5-Iodo-1H-pyrrole-2-carboxylic Acid
As a Senior Application Scientist, I frequently consult with researchers and environmental health and safety (EHS) professionals on the lifecycle management of complex chemical building blocks. 5-Iodo-1H-pyrrole-2-carboxylic acid (CAS: 149769-81-3) is a highly valuable intermediate in medicinal chemistry and drug development[1][2]. However, its molecular architecture—specifically the presence of a covalently bound iodine atom—dictates a strict, non-negotiable approach to its disposal.
This guide provides the authoritative, step-by-step operational framework required to safely manage and dispose of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.
Scientific Causality: The "Why" Behind the Protocol
To understand the disposal protocol, we must first analyze the chemical properties of 5-Iodo-1H-pyrrole-2-carboxylic acid. The molecule contains an electron-rich pyrrole ring, an acidic carboxylic acid moiety, and a heavy halogen (iodine).
The Halogenated Waste Imperative
In laboratory waste management, organic wastes are broadly bifurcated into two streams: halogenated and non-halogenated[3]. This segregation is not arbitrary; it is driven by combustion chemistry. Non-halogenated organic wastes (composed of C, H, N, O) are frequently repurposed by waste management facilities via fuel blending to recover energy[4].
If an iodinated compound like 5-Iodo-1H-pyrrole-2-carboxylic acid is improperly discarded into a non-halogenated waste stream, it poisons the fuel blending process[5]. During standard combustion, the carbon-iodine bond undergoes homolytic cleavage. Instead of cleanly burning into CO₂ and H₂O, the iodine reacts to form highly corrosive hydrogen iodide (HI) gas and molecular iodine (I₂), alongside potentially toxic halogenated dioxins[5][6].
Therefore, this compound must be processed through high-temperature hazardous waste incinerators (e.g., rotary kilns operating above 1,000°C) equipped with caustic scrubbers[7][8]. The alkaline scrubbing system (often utilizing sodium hydroxide) is strictly required to neutralize the acidic HI emissions into harmless iodide salts before exhaust gases are released into the atmosphere[7].
Regulatory Framework & Segregation Logic
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the misclassification of halogenated waste is a severe compliance violation.
Solvent Mixtures: If the compound is dissolved in a spent halogenated solvent (such as dichloromethane or chloroform) for a reaction, the entire liquid mixture is typically classified under EPA Hazardous Waste Codes F001 or F002 [9].
Cross-Contamination Costs: If you dissolve this compound in a non-halogenated solvent (like methanol or DMSO) and discard it, the entire container must be re-classified and treated as halogenated waste[10]. Disposal of halogenated waste is significantly more expensive due to the required caustic scrubbing abatement[10].
Academic Laboratories: For institutions operating under EPA Subpart K, personnel have specific flexibilities regarding where hazardous waste determinations are made, but the physical segregation of halogens at the point of generation remains an absolute requirement[11].
Step-by-Step Disposal Methodology
The following protocol is a self-validating system designed to prevent cross-contamination and ensure regulatory compliance from the benchtop to final EHS transfer.
Determine the physical state of the 5-Iodo-1H-pyrrole-2-carboxylic acid waste (pure solid powder vs. dissolved liquid solution).
If liquid, identify the carrier solvent. Verify whether the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Acetone).
Validation Check: Regardless of the solvent, the presence of the 5-iodo derivative mandates that the mixture be routed to the Halogenated Organic Waste stream[3][12].
Step 2: Container Selection and Preparation
Select a chemically compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) carboy or a glass Winchester bottle)[5].
Ensure the container is completely free of incompatible residues, particularly strong oxidizers or strong bases, which could react with the carboxylic acid moiety.
Equip the container with a tightly fitting, screw-top cap. Do not use loose stoppers.
Step 3: Accumulation and Segregation
For Solids: Collect contaminated weighing papers, pipette tips, and pure solid waste in a dedicated, puncture-proof solid hazardous waste container labeled "Solid Halogenated Organic Waste."
For Liquids: Funnel the solution into the designated liquid halogenated waste carboy.
Critical Action: Never mix this waste with aqueous heavy metals (blue carboys) or non-halogenated organics (black carboys)[3].
Step 4: RCRA-Compliant Labeling
Immediately affix a Hazardous Waste tag to the container upon the first drop of waste entering it[11].
Write the full chemical name ("5-Iodo-1H-pyrrole-2-carboxylic acid") on the label. Do not use abbreviations, acronyms, or generic terms like "aqueous" or "spent"[11].
Indicate the primary hazard (e.g., "Toxic", "Halogenated Organic") and record the exact accumulation start date[11].
Step 5: Storage and EHS Transfer
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Place the container in secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
Once the container is full, or reaches the regulatory time limit (e.g., 90 days for Large Quantity Generators), transfer it to the Central Accumulation Area (CAA) for vendor pickup and final high-temperature incineration[11][12].
Quantitative Waste Management Data
To aid in logistical planning, the following table summarizes the critical operational parameters for managing this specific class of chemical waste.
Table 1: Operational Parameters for Iodinated Organic Waste Management
Parameter
Specification / Classification
Chemical Category
Halogenated Organic Compound (Iodinated)
Typical EPA Waste Codes
F001 / F002 (if mixed in spent halogenated solvents)[9]
The following diagram maps the logical decision tree laboratory personnel must follow when generating waste containing 5-Iodo-1H-pyrrole-2-carboxylic acid.
Decision-making workflow for the segregation and disposal of iodinated organic compounds.
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-1H-pyrrole-2-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 5-Iodo-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling of 5-Iodo-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple checklist to offer a framework for safe laboratory practices, grounded in scientific principles and field-proven experience. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of yourself and your colleagues.
Understanding the Risks: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 5-Iodo-1H-pyrrole-2-carboxylic acid was not available at the time of this writing, the hazards can be inferred from its chemical structure and data on analogous compounds. As a halogenated heterocyclic carboxylic acid, it is prudent to treat this compound with a high degree of caution. Similar compounds, such as pyrrole-2-carboxylic acid and other halogenated organic substances, are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
The primary routes of exposure to a powdered substance like 5-Iodo-1H-pyrrole-2-carboxylic acid are inhalation of airborne particles and direct contact with the skin or eyes.[8] In solution, the risks of splashes and skin absorption become more prominent.[8] This guide will address the appropriate PPE for mitigating these risks across various laboratory operations.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling 5-Iodo-1H-pyrrole-2-carboxylic acid. Specific experimental conditions may warrant additional protective measures.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields
Nitrile gloves (double-gloving recommended)
Laboratory coat
N95 respirator (or higher)
Solution Preparation
Chemical splash goggles
Nitrile gloves
Laboratory coat
Work in a certified chemical fume hood
Running Reactions and Work-up
Chemical splash goggles or face shield
Nitrile gloves
Laboratory coat
Work in a certified chemical fume hood
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron over a laboratory coat
N95 respirator (or higher, depending on spill size)
Detailed PPE Protocols: The "Why" Behind the "What"
Merely wearing PPE is insufficient; understanding the rationale behind each piece of equipment and its correct use is paramount for ensuring your safety.
Eye and Face Protection: Your First Line of Defense
Safety Glasses with Side Shields: For low-risk operations involving small quantities of the solid, these provide basic protection from projectiles.
Chemical Splash Goggles: These are essential when working with solutions of 5-Iodo-1H-pyrrole-2-carboxylic acid or when there is any risk of splashing.[9] Goggles form a seal around the eyes, offering superior protection compared to safety glasses.
Face Shield: When handling larger quantities or performing operations with a higher risk of splashing or popping, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[9]
Hand Protection: Preventing Dermal Exposure
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are the recommended choice for handling 5-Iodo-1H-pyrrole-2-carboxylic acid in both solid and solution form.[3][9][10][11]
Double-Gloving: When handling the solid powder, double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised.
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[12] When removing gloves, do so without touching the outer surface with your bare skin to prevent cross-contamination.[13] Wash your hands thoroughly after removing gloves.[10][11][12]
Body Protection: Shielding Against Contamination
Laboratory Coat: A fully buttoned lab coat should be worn at all times to protect your skin and personal clothing from contamination.[9][10][14]
Chemical-Resistant Apron: For tasks with a high risk of splashes, such as spill cleanup or large-scale solution preparation, a chemical-resistant apron worn over your lab coat provides an additional layer of protection.
Respiratory Protection: Safeguarding Your Lungs
N95 Respirator: When weighing or otherwise handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of fine particles.[15]
Chemical Fume Hood: All operations involving solutions of 5-Iodo-1H-pyrrole-2-carboxylic acid, or any procedure that could generate vapors or aerosols, must be conducted in a properly functioning and certified chemical fume hood.[3][10]
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling 5-Iodo-1H-pyrrole-2-carboxylic acid.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protective equipment to include safe handling and disposal procedures.
Safe Handling Protocol
Designated Area: Designate a specific area for handling 5-Iodo-1H-pyrrole-2-carboxylic acid and ensure it is clearly labeled.[16]
Ventilation: Always handle the solid in a well-ventilated area, preferably within a chemical fume hood or while wearing an N95 respirator.[8] All work with solutions should be performed in a certified chemical fume hood.[10]
Spill Preparedness: Have a chemical spill kit readily available.[9]
Avoid Dust Generation: When transferring the solid, do so carefully to minimize the creation of dust.[8] Use a spatula and weigh the material on weighing paper or in a tared container.[8]
Container Management: Keep the container of 5-Iodo-1H-pyrrole-2-carboxylic acid tightly closed when not in use.[8]
Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10][12]
Spill Response Protocol
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.[10]
Assess the Spill: Determine the extent of the spill and the associated hazards.[10]
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material to contain it.[15]
Clean the Spill: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[15]
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.[8]
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.[15]
Disposal Plan
Waste Segregation: All waste containing 5-Iodo-1H-pyrrole-2-carboxylic acid, including empty containers, contaminated gloves, and absorbent materials, must be collected in a clearly labeled hazardous waste container. As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" container.[3]
Consult Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.[15]
Do Not Dispose Down the Drain: Under no circumstances should 5-Iodo-1H-pyrrole-2-carboxylic acid or its solutions be disposed of down the drain.[3][15]
Conclusion: A Culture of Safety
The safe handling of 5-Iodo-1H-pyrrole-2-carboxylic acid is a shared responsibility that begins with a thorough understanding of the potential hazards and a commitment to using the appropriate personal protective equipment. This guide provides a robust framework for establishing safe laboratory practices. However, it is imperative to always consult the manufacturer's Safety Data Sheet for the most specific and up-to-date information. By integrating these principles into your daily workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Braun Research Group. (n.d.).
GZ Industrial Supplies. (2025, May 26).
Environment, Health & Safety. (n.d.).
Duke OESO. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).